molecular formula C6H11ClO B1423742 3-(Chloromethyl)-4-methyltetrahydrofuran CAS No. 1202400-53-0

3-(Chloromethyl)-4-methyltetrahydrofuran

Cat. No.: B1423742
CAS No.: 1202400-53-0
M. Wt: 134.6 g/mol
InChI Key: KMOYMQUNADPLGJ-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-4-methyltetrahydrofuran (CAS 1202400-53-0) is a chiral tetrahydrofuran derivative of significant interest in synthetic organic chemistry. Its molecular formula is C6H11ClO, and it has a molecular weight of 134.60 . The compound features a reactive chloromethyl group (-CH2Cl) on a tetrahydrofuran ring, making it a valuable electrophilic building block for the synthesis of more complex molecules through nucleophilic substitution reactions, such as the Menshutkin reaction for forming quaternary ammonium salts . Tetrahydrofuran scaffolds are prevalent in pharmaceuticals, natural products, and ligands for catalysis. Researchers utilize this chloromethyl derivative as a key intermediate for introducing tetrahydrofuran moieties, constructing molecular libraries, and developing novel compounds with potential biological activity . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(chloromethyl)-4-methyloxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO/c1-5-3-8-4-6(5)2-7/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMOYMQUNADPLGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCC1CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical properties and stability of 3-(Chloromethyl)-4-methyltetrahydrofuran

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 3-(Chloromethyl)-4-methyltetrahydrofuran A Strategic Guide to Properties, Stability, and Application as a Chiral Scaffold

Executive Summary

This compound (CAS 1202400-53-0) is a disubstituted tetrahydrofuran derivative acting as a versatile electrophilic building block in medicinal chemistry. Characterized by a primary alkyl chloride "warhead" and a methyl-substituted ether ring, it serves as a critical intermediate for introducing the 3,4-disubstituted THF motif—a privileged scaffold in HIV protease inhibitors and next-generation agrochemicals. This guide provides a comprehensive analysis of its physicochemical profile, stereochemical considerations, and stability protocols required for high-integrity synthesis.

Chemical Identity & Structural Analysis

The molecule features a saturated furan ring substituted at the C3 and C4 positions. Unlike the planar furan precursors, the tetrahydrofuran (THF) ring adopts a puckered envelope conformation to minimize torsional strain.

Attribute Detail
IUPAC Name This compound
CAS Number 1202400-53-0
Molecular Formula C₆H₁₁ClO
Molecular Weight 134.60 g/mol
SMILES CC1COCC1CCl
Key Functional Groups Cyclic Ether (Oxolane), Primary Alkyl Chloride
Stereochemical Complexity

The presence of two chiral centers at C3 and C4 gives rise to two diastereomeric pairs (four stereoisomers):

  • Cis-isomer: The chloromethyl and methyl groups reside on the same face of the ring.[1]

  • Trans-isomer: The substituents reside on opposite faces.[2][3]

  • Note: Synthetic routes involving the hydrogenation of 3,4-disubstituted furans typically yield a mixture of cis/trans isomers, often favoring the cis form due to catalyst surface approach, whereas thermodynamic equilibration favors the trans form to minimize steric repulsion.

Physicochemical Profile

Data below represents a synthesis of experimental values for close analogs (e.g., 3-chloromethyl-THF) and calculated properties for the target structure.

PropertyValue / RangeContext & Implication
Physical State Colorless to pale yellow liquidViscosity is slightly higher than THF.
Boiling Point 165–170 °C (est. at 760 mmHg)Significantly higher than THF (66°C) due to increased MW and polarity.
Density 1.08 – 1.12 g/mLDenser than water; facilitates phase separation in aqueous workups.
LogP (Octanol/Water) ~1.8 (Calculated)Moderate lipophilicity; suitable for traversing biological membranes.
Solubility Miscible: DCM, THF, Ethyl AcetateLow: WaterHydrophobic methyl/chloro groups limit water solubility compared to THF.
Flash Point ~60–65 °C (Closed Cup)Classifiable as a Flammable Liquid (Category 3 or 4).

Synthesis & Manufacturing Pathways

The industrial preparation typically follows a "Reduction-Chlorination" logic, avoiding direct ring formation which is less regioselective.

Primary Synthetic Route (Deoxychlorination)

The most robust pathway proceeds via the alcohol intermediate, 3-(hydroxymethyl)-4-methyltetrahydrofuran.

  • Precursor Assembly: Hydrogenation of methyl 4-methyl-3-furoate or cyclization of 2-isobutyl-1,4-butanediol derivatives.

  • Chlorination: Conversion of the primary alcohol to the chloride using Thionyl Chloride (

    
    ) or Methanesulfonyl chloride (
    
    
    
    ) followed by substitution.

SynthesisPath Start Methyl 4-methyl-3-furoate Step1 Hydrogenation (Pd/C, H2) Start->Step1 Inter1 3-(Hydroxymethyl)-4-methyl-THF (Alcohol Intermediate) Step1->Inter1 Step2 Chlorination (SOCl2 / Pyridine) Inter1->Step2 Product 3-(Chloromethyl)-4-methyl-THF (Target) Step2->Product Impurity Side Product: Sulfite Esters / Ring Opening Step2->Impurity Overheating

Figure 1: Standard synthetic workflow converting furanic precursors to the target chloromethyl-THF.

Chemical Stability & Reactivity

Researchers must balance the reactivity of the alkyl chloride with the sensitivity of the ether ring.

A. Nucleophilic Substitution (The "Warhead")

The primary chloride is an excellent electrophile for


 reactions.
  • Amines: Reacts rapidly with secondary amines to form tertiary amine cores (common in drug synthesis).

  • Alkoxides: Forms ethers, though elimination (E2) competes if the base is bulky (e.g., t-BuOK).

B. Ether Ring Stability
  • Acid Sensitivity: The THF ring is susceptible to ring-opening polymerization or cleavage in the presence of strong Lewis acids (

    
    , 
    
    
    
    ) or superacids.
  • Oxidative Instability (Peroxides): Like all ethers, the hydrogens alpha to the oxygen (C2 and C5) are prone to radical abstraction by oxygen, leading to potentially explosive peroxides.

    • Protocol: Test for peroxides using starch-iodide paper before distillation.

Reactivity Logic Flow

Reactivity Target 3-(Chloromethyl)-4-methyl-THF Prod_Amine Amino-methyl-THF (Drug Scaffold) Target->Prod_Amine SN2 Substitution Prod_Thiol Thioether Derivative Target->Prod_Thiol SN2 Substitution Prod_Open Ring-Opened Alcohol/Halide (Degradation) Target->Prod_Open Acid Hydrolysis Prod_Perox Ether Peroxides (Explosion Hazard) Target->Prod_Perox Radical Oxidation Nu_Amine Secondary Amines (HNR2) Nu_Thiol Thiols (R-SH + Base) Cond_Acid Strong Acid (H+ / Lewis Acid) Cond_O2 Atmospheric O2 (Long term storage)

Figure 2: Divergent reactivity pathways. The blue paths represent desired synthetic utility; red/yellow paths represent degradation risks.

Handling & Storage Protocols

To maintain reagent integrity and safety, the following "Self-Validating" protocols are recommended.

ParameterRecommendationMechanism of Failure Prevention
Storage Temp 2–8 °C (Refrigerated)Slows the rate of autoxidation and hydrolysis.
Atmosphere Dry Nitrogen or ArgonPrevents moisture ingress (hydrolysis of Cl) and oxygen (peroxide formation).
Stabilizer BHT (2,6-di-tert-butyl-4-methylphenol)Scavenges free radicals to inhibit peroxide formation (typically 100–200 ppm).
Container Amber Glass or Teflon-lined SteelBlocks UV light which catalyzes radical formation; prevents leaching.
Shelf Life 12 MonthsRe-test purity (GC-MS) and peroxide levels every 6 months.

Emergency Response:

  • Spill: Absorb with vermiculite. Do not use combustible materials (sawdust).

  • Fire: Use alcohol-resistant foam or dry chemical. Water spray may be ineffective due to low solubility.

References

  • ChemicalBook. 3-(Chloromethyl)tetrahydrofuran Properties and Analogs. (Accessed 2024).[4]

  • National Institutes of Health (NIH) - PubChem. Compound Summary for CID 53402099: 3-Hydroxymethyl-4-methyl-tetrahydrofuran.

  • Walczak, D. et al. "DFT studies of conversion of methyl chloride and substituted chloromethyl tetrahydrofuran derivatives." Journal of Molecular Modeling, 2013.

  • Sigma-Aldrich. Safety Data Sheet: Tetrahydrofuran Derivatives. (General Halo-ether safety protocols).

  • BenchChem. Synthesis of Substituted Tetrahydrofurans: Protocols and Pathways.

Sources

3-(Chloromethyl)-4-methyltetrahydrofuran role in heterocyclic chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Topic: The Role of 3-(Chloromethyl)-4-methyltetrahydrofuran in Heterocyclic Chemistry Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a chiral, bifunctional synthetic building block of significant interest in modern organic and medicinal chemistry. Possessing both a stable tetrahydrofuran (THF) scaffold and a highly reactive primary alkyl chloride, this molecule serves as a versatile electrophilic precursor for the construction of complex heterocyclic systems. The THF moiety often imparts favorable physicochemical properties, such as improved solubility and metabolic stability, making it a desirable feature in drug discovery programs. This guide elucidates the core physicochemical properties, stereochemical considerations, and principal synthetic routes to access this intermediate. Furthermore, it provides a detailed examination of its reactivity profile, focusing on the nucleophilic substitution at the chloromethyl group, and presents field-proven protocols for its application in the synthesis of novel nitrogen-, oxygen-, and sulfur-containing heterocycles. The strategic incorporation of the 3,4-disubstituted THF motif into molecular architectures is discussed, highlighting its potential to serve as a key fragment in the development of next-generation therapeutic agents.

Introduction

The Tetrahydrofuran Moiety in Medicinal Chemistry

Saturated oxygen heterocycles, particularly the tetrahydrofuran (THF) ring system, are prevalent structural motifs in a vast array of bioactive natural products and synthetic pharmaceuticals.[1][2] The inclusion of a THF core can profoundly influence a molecule's pharmacological profile by modulating its conformation, polarity, and ability to engage in hydrogen bonding. In drug design, the THF scaffold is often utilized as a bioisosteric replacement for more labile or metabolically susceptible groups, enhancing properties such as aqueous solubility, metabolic stability, and cell permeability. Several FDA-approved drugs incorporate substituted THF derivatives, underscoring the therapeutic relevance of this heterocyclic system.[3]

This compound: A Versatile Bifunctional Intermediate

This compound (CAS No. 89181-22-6) is a strategically important synthetic intermediate. Its structure is characterized by two key features:

  • A Reactive Electrophilic Center: The primary chloromethyl group serves as an excellent electrophile for bimolecular nucleophilic substitution (SN2) reactions.[4] This allows for the covalent attachment of the entire substituted THF scaffold to a wide range of nucleophiles.

  • A Chiral Tetrahydrofuran Core: The ring contains two stereogenic centers at the C3 and C4 positions. This inherent chirality allows for the synthesis of stereochemically defined molecules, which is critical in modern drug development where enantiomeric purity is paramount.

This combination of a stable, pharmaceutically relevant core and a versatile reactive handle makes this compound a powerful tool for building molecular complexity and exploring chemical space in the pursuit of novel heterocyclic compounds.

Physicochemical Properties and Stereochemistry

Core Molecular Attributes

As a substituted cyclic ether, this compound is a polar, aprotic molecule. Its properties are largely dictated by the tetrahydrofuran ring, lending it good solubility in a wide range of common organic solvents. The electron-withdrawing effect of the ring oxygen and the chlorine atom polarizes the C-Cl bond, enhancing the electrophilicity of the methylene carbon.

PropertyValueReference
CAS Number 89181-22-6[5][6]
Molecular Formula C₆H₁₁ClO[5][6]
Molecular Weight 134.60 g/mol [5][6]
Appearance Colorless to pale yellow liquid (predicted)N/A
Boiling Point Not specified; estimated >150 °CN/A
Stereoisomerism

The presence of two chiral centers at C3 and C4 means that the molecule can exist as four distinct stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The (3R,4R) and (3S,4S) isomers are an enantiomeric pair, referred to as the trans isomers. The (3R,4S) and (3S,4R) isomers constitute another enantiomeric pair, known as the cis isomers.

The relative stereochemistry (cis vs. trans) can significantly impact the three-dimensional shape of the molecule and, consequently, how it interacts with biological targets or directs the stereochemical outcome of subsequent reactions. Therefore, stereocontrolled synthesis of a single desired isomer is a critical objective for its practical application.

Synthesis of this compound

While specific literature detailing the synthesis of this compound is limited, its preparation can be logically designed based on established methods for constructing highly substituted tetrahydrofurans.[7][8] A plausible and efficient strategy involves the stereoselective reduction of a substituted furan precursor, followed by functional group manipulation.

Synthetic_Pathway cluster_start Starting Materials cluster_main Core Synthesis 3-Methylfuran-4-carbaldehyde 3-Methylfuran-4-carbaldehyde Intermediate_A 3-Methyl-4-(hydroxymethyl)furan 3-Methylfuran-4-carbaldehyde->Intermediate_A Reduction (e.g., NaBH4) Intermediate_B (cis/trans)-3-Methyl-4-(hydroxymethyl) tetrahydrofuran Intermediate_A->Intermediate_B Catalytic Hydrogenation (e.g., H2, Rh/C) Product 3-(Chloromethyl)-4-methyl tetrahydrofuran Intermediate_B->Product Chlorination (e.g., SOCl2, PPh3/CCl4)

Caption: A plausible synthetic route to this compound.

Protocol 1: Exemplary Synthesis of (±)-3-(Chloromethyl)-4-methyltetrahydrofuran

Causality: This protocol follows a logical sequence. First, the aldehyde on the furan ring is reduced to a primary alcohol. Furan is an aromatic heterocycle; its reduction to the saturated tetrahydrofuran ring requires catalytic hydrogenation, which often yields a mixture of cis and trans isomers. Finally, the primary alcohol is converted to the desired alkyl chloride using a standard chlorinating agent like thionyl chloride, which is effective for converting primary alcohols to chlorides with minimal rearrangement.

Step 1: Reduction of 3-Methylfuran-4-carbaldehyde

  • To a stirred solution of 3-methylfuran-4-carbaldehyde (1.0 eq) in methanol at 0 °C, add sodium borohydride (NaBH₄, 1.2 eq) portion-wise over 20 minutes.

  • Allow the reaction to warm to room temperature and stir for 2 hours until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of water, followed by 1 M HCl to neutralize excess NaBH₄.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-methyl-4-(hydroxymethyl)furan.

Step 2: Hydrogenation of the Furan Ring

  • In a high-pressure vessel, dissolve the crude 3-methyl-4-(hydroxymethyl)furan (1.0 eq) from the previous step in ethanol.

  • Add 5 mol% Rhodium on carbon (Rh/C) to the solution.

  • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 500 psi.

  • Heat the mixture to 60 °C and stir vigorously for 24 hours.

  • Cool the vessel to room temperature, carefully vent the hydrogen, and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst and rinse the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield (±)-3-methyl-4-(hydroxymethyl)tetrahydrofuran as a mixture of cis and trans diastereomers.

Step 3: Chlorination of the Primary Alcohol

  • To a stirred solution of (±)-3-methyl-4-(hydroxymethyl)tetrahydrofuran (1.0 eq) in dichloromethane (DCM) at 0 °C, add thionyl chloride (SOCl₂, 1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to afford this compound.

Core Reactivity and Mechanistic Considerations

The Chloromethyl Group as a Primary Electrophilic Site

The primary utility of this compound in heterocyclic synthesis stems from the reactivity of its chloromethyl group. As a primary alkyl halide, it is an excellent substrate for SN2 reactions with a wide variety of nucleophiles.[9] The electron-withdrawing nature of the adjacent ether oxygen slightly enhances the electrophilicity of the carbon atom.

Mechanism: The reaction proceeds via a concerted, single-step mechanism where the nucleophile attacks the carbon atom from the backside relative to the C-Cl bond, leading to the displacement of the chloride ion and inversion of configuration if the carbon were a stereocenter (which it is not in this case).[4]

Caption: Generalized SN2 mechanism at the chloromethyl group.

Common nucleophiles include:

  • N-Nucleophiles: Primary and secondary amines, azides, anilines, and heterocyclic amines (e.g., imidazole, pyrazole).

  • O-Nucleophiles: Alcohols, phenols, and carboxylates.

  • S-Nucleophiles: Thiols, thiophenols.

  • C-Nucleophiles: Enolates, organometallics (e.g., Grignards, organolithiums), and cyanides.

The Tetrahydrofuran Ring: Stability and Reactivity

The THF ring is generally robust and stable under most nucleophilic substitution conditions. However, under strongly acidic or Lewis acidic conditions, the ring oxygen can be protonated or coordinated, activating the ring towards nucleophilic attack and subsequent ring-opening.[10] This is typically an undesired side reaction but can be exploited for specific synthetic transformations.

Applications in Heterocyclic Synthesis

The primary role of this compound is to serve as an electrophilic partner that introduces the C₅H₁₀O- fragment into a new molecule. This strategy is foundational for building larger, more complex heterocyclic structures.

Synthesis of N-Heterocycles

Reaction with nitrogen nucleophiles is a direct and efficient method for creating C-N bonds, forming precursors to a variety of N-heterocycles.

Example Application: Synthesis of a precursor for a substituted piperazine. A reaction with a protected piperazine provides a direct route to attach the THF moiety. Subsequent deprotection and functionalization can lead to a library of compounds for screening.

Protocol 2: Synthesis of 1-((4-methyltetrahydrofuran-3-yl)methyl)-4-Boc-piperazine

Causality: This protocol exemplifies a standard SN2 alkylation of a secondary amine. Piperazine is a common core in medicinal chemistry, and using its mono-Boc protected form ensures selective alkylation at the free secondary amine. A mild base like potassium carbonate is sufficient to neutralize the HCl formed in situ, and a polar aprotic solvent like DMF facilitates the SN2 reaction.

  • To a solution of this compound (1.0 eq) and 1-Boc-piperazine (1.1 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine (3x) to remove DMF, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the title compound.

Intramolecular Cyclization Strategies

A powerful application involves using a bifunctional reagent where this compound is the electrophile. For example, reaction with ethyl 2-aminoacetate would yield an intermediate that, upon saponification and activation, could undergo intramolecular cyclization to form a lactam bearing the substituted THF side chain. This approach rapidly builds molecular complexity and constructs novel heterocyclic ring systems.

Role in Drug Discovery and Development

The incorporation of the this compound fragment into potential drug candidates is a strategic decision guided by several principles of medicinal chemistry.

  • Scaffold Hopping & Fragment-Based Design: This building block provides a unique, chiral, three-dimensional scaffold. It can be used in fragment-based screening or to replace less desirable parts of a lead compound ("scaffold hopping") to improve its drug-like properties.[3][11]

  • Improving Physicochemical Properties: The THF moiety is a known "pharmacophoric element" that can enhance aqueous solubility and act as a hydrogen bond acceptor through its ether oxygen, potentially improving target engagement.

  • Vectorial Exit: In structure-based drug design, the methyl and chloromethyl groups at the 3 and 4 positions provide defined vectors for exiting the binding pocket of a target protein to pick up additional favorable interactions or to tune solubility.

Drug_Discovery_Workflow Start Lead Compound (Suboptimal Properties) Reaction Nucleophilic Substitution (Reaction with Lead Analogue) Start->Reaction Building_Block 3-(Chloromethyl)-4- methyltetrahydrofuran Building_Block->Reaction New_Scaffold New Analogue with THF Moiety Reaction->New_Scaffold Screening Screening & SAR Studies (Solubility, Potency, ADME) New_Scaffold->Screening Optimized Optimized Candidate Screening->Optimized

Sources

Topic: The Strategic Potential of 3-(Chloromethyl)-4-methyltetrahydrofuran as a Chiral Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Foreword: The Quest for Novel Chiral Scaffolds

In the landscape of medicinal chemistry and drug discovery, the demand for novel, three-dimensional chiral building blocks is insatiable. These molecular fragments serve as the foundational architecture for new chemical entities, influencing everything from target engagement and potency to pharmacokinetic properties. The tetrahydrofuran (THF) ring, a privileged scaffold found in numerous natural products and pharmaceuticals, offers a rigid, polar framework that can effectively orient substituents in three-dimensional space.[1][2][3][4] While extensively studied, the exploration of specific, strategically substituted THF derivatives continues to unlock new potential.

This guide focuses on a promising yet underutilized building block: 3-(Chloromethyl)-4-methyltetrahydrofuran . With two adjacent stereocenters (C3 and C4), it exists as four distinct stereoisomers. The presence of a reactive chloromethyl handle at C3 provides a versatile point for synthetic elaboration, allowing for the introduction of a wide array of functional groups via nucleophilic substitution. This combination of a defined stereochemical core and a reactive functional group makes it a highly attractive synthon for fragment-based drug design and the construction of complex molecular targets.

Here, we, as senior application scientists, will provide a comprehensive overview of the potential of this compound. We will delve into robust strategies for its stereoselective synthesis, discuss its synthetic utility, and provide exemplary protocols to illustrate its practical application. Our goal is to equip researchers with the knowledge to leverage this building block for the efficient and innovative construction of next-generation therapeutics.

Part I: The Stereochemical Landscape and Synthetic Blueprint

The core value of this compound lies in its defined stereochemistry. The relationship between the C3 and C4 substituents (cis or trans) dictates the overall shape of the molecule and how it presents its reactive chloromethyl group. Accessing each of the four stereoisomers in an enantiomerically pure form is paramount to its utility.

StereoisomerC3-C4 RelationshipStereochemical Descriptor
Isomer 1trans(3R, 4R)
Isomer 2trans(3S, 4S)
Isomer 3cis(3R, 4S)
Isomer 4cis(3S, 4R)

Synthesizing these isomers requires precise control over stereochemistry. While direct synthesis of this specific molecule is not widely reported, we can logically derive effective strategies from established methodologies for constructing substituted tetrahydrofurans.

Strategy 1: Chiral Pool Synthesis via Intramolecular Cycloetherification

One of the most reliable methods for generating chiral molecules is to begin with a readily available, enantiopure starting material from the "chiral pool." For the synthesis of our target, a derivative of D-mannitol or L-gulono-1,4-lactone could serve as an excellent starting point. The key step in this approach is a regioselective intramolecular epoxide opening, a strategy frequently utilized in the construction of complex molecules.[5]

Causality Behind Experimental Choices:

  • Starting Material: D-mannitol provides multiple chiral centers with known absolute configurations, which can be manipulated to set the desired stereochemistry at C3 and C4.

  • Key Transformation: The intramolecular SN2-type ring-opening of an epoxy alcohol is a powerful method for forming the THF ring. The stereochemistry of the alcohol and epoxide predetermines the stereochemistry of the resulting cyclic ether, making it a highly predictable and self-validating system. The regioselectivity of the ring-opening is controlled by Baldwin's rules, favoring the 5-exo-tet closure.

  • Chlorination: A late-stage chlorination of a primary alcohol (e.g., using thionyl chloride or Appel reaction conditions) provides the target chloromethyl group with minimal risk of epimerization at the adjacent stereocenter.

G cluster_0 Proposed Synthesis from Chiral Pool start Chiral Pool Precursor (e.g., D-Mannitol derivative) epoxy Formation of Chiral Epoxy Alcohol start->epoxy Multi-step manipulation cyclize Base-mediated Intramolecular Cyclization (5-exo-tet) epoxy->cyclize thf 3-Hydroxymethyl-4-methyl-THF (Defined Stereochemistry) cyclize->thf chloro Selective Chlorination (e.g., SOCl2, Pyridine) thf->chloro product Target Stereoisomer of 3-(Chloromethyl)-4-methyl-THF chloro->product

Caption: Proposed workflow for chiral pool synthesis of this compound.

Strategy 2: Asymmetric Catalysis

For de novo synthesis, asymmetric catalysis offers a powerful alternative to chiral pool approaches. A relay catalysis system, for instance, could be employed to construct the tetrahydrofuran core with high enantioselectivity.[6][7] This involves the coupling of two simpler fragments under the control of a chiral catalyst.

Causality Behind Experimental Choices:

  • Flexibility: This approach is not dependent on the availability of a specific chiral starting material and can be adapted to generate various substituted THFs.

  • Catalyst Control: The stereochemical outcome is dictated by the chiral ligand associated with the metal catalyst (e.g., Rhodium or Ruthenium). This allows access to either enantiomeric series of the product simply by choosing the corresponding enantiomer of the ligand.[6][7]

  • Convergence: Two non-chiral fragments are combined to create a complex chiral molecule in a highly efficient manner. For our target, this could involve the asymmetric coupling of an allylic chloride with a diazo ester, followed by transformations to install the methyl and chloromethyl groups.

Part II: The Role of the Chloromethyl Group: A Gateway for Diversification

The synthetic value of this compound is realized through the reactivity of the C-Cl bond. As a primary alkyl chloride, it is an excellent electrophile for SN2 reactions, allowing for the clean introduction of a wide range of nucleophiles with minimal risk of elimination side reactions.

Key Synthetic Transformations:

  • Azide Formation and Reduction: Reaction with sodium azide (NaN₃) followed by reduction (e.g., H₂, Pd/C or Staudinger reaction) provides the corresponding aminomethyl derivative. This is a fundamental transformation for introducing basic nitrogen atoms, crucial for many pharmacophores.

  • Ether and Thioether Synthesis: Williamson ether synthesis with various alkoxides or phenoxides (RONa) or reaction with thiolates (RSNa) can generate a library of ether and thioether analogues. These modifications are key for modulating properties like lipophilicity and hydrogen bonding potential.

  • Cyanide Displacement: Introduction of a nitrile group using sodium cyanide (NaCN) creates a versatile intermediate that can be hydrolyzed to a carboxylic acid or reduced to a primary amine, effectively extending the carbon chain.

  • Formation of Organometallic Reagents: Conversion to the corresponding Grignard or organolithium reagent (via lithium-halogen exchange) would open up possibilities for C-C bond formation with various electrophiles, though this can be challenging in the presence of the THF ether oxygen.

G cluster_nuc Nucleophilic Substitution (SN2) cluster_prod Diverse Functionalized Products center 3-(Chloromethyl)-4-methyl-THF (Chiral Building Block) nuc1 R-NH2 (Amines) center->nuc1 nuc2 R-OH (Alcohols/Phenols) center->nuc2 nuc3 R-SH (Thiols) center->nuc3 nuc4 N3- (Azides) center->nuc4 nuc5 CN- (Cyanides) center->nuc5 prod1 Secondary/Tertiary Amines nuc1->prod1 prod2 Ethers nuc2->prod2 prod3 Thioethers nuc3->prod3 prod4 Azidomethyl Intermediate (→ Primary Amines) nuc4->prod4 prod5 Nitrile Intermediate (→ Acids, Amines) nuc5->prod5

Caption: Diversification potential via nucleophilic displacement of the chloromethyl group.

Application in Drug Discovery: The ability to generate a library of analogues from a single chiral core is a cornerstone of modern medicinal chemistry. For example, the amino-THF motif is present in various biologically active compounds, including antiviral agents and kinase inhibitors.[3][8] By using this compound, chemists can rapidly synthesize a focused library of compounds to probe the structure-activity relationship (SAR) of a target, optimizing for potency, selectivity, and ADME properties. The THF scaffold acts as a bioisostere for cyclohexane but introduces a polar oxygen atom that can act as a hydrogen bond acceptor, often improving solubility and metabolic stability.[9]

Part III: Exemplary Experimental Protocols

The following protocols are illustrative and based on well-established procedures for analogous transformations.[10][11] They represent a self-validating system where reaction progress can be monitored by standard techniques (TLC, LC-MS) and the product structure confirmed by spectroscopic analysis (NMR, IR).

Protocol 1: Synthesis of (3R, 4R)-3-(Azidomethyl)-4-methyltetrahydrofuran

This protocol describes the conversion of the chloromethyl group to an azidomethyl group, a key intermediate for primary amines.

Materials:

  • (3R, 4R)-3-(Chloromethyl)-4-methyltetrahydrofuran (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add (3R, 4R)-3-(Chloromethyl)-4-methyltetrahydrofuran and anhydrous DMF (approx. 0.5 M solution).

  • Add sodium azide to the solution.

  • Heat the reaction mixture to 60-70 °C and stir vigorously. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent) until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Expected Outcome: The product, (3R, 4R)-3-(Azidomethyl)-4-methyltetrahydrofuran, should be identifiable by the appearance of a strong, sharp azide stretch in the IR spectrum (approx. 2100 cm⁻¹) and the disappearance of the starting chloride in the mass spectrum.

Protocol 2: Synthesis of a Phenylthioether Derivative

This protocol demonstrates the formation of a C-S bond, a common linkage in pharmaceutical compounds.

Materials:

  • (3R, 4R)-3-(Chloromethyl)-4-methyltetrahydrofuran (1.0 eq)

  • Thiophenol (1.1 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous THF and cool to 0 °C in an ice bath.

  • Carefully add sodium hydride in portions to the stirred THF.

  • Add thiophenol dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the sodium thiophenolate salt (hydrogen gas evolution will cease).

  • Add a solution of (3R, 4R)-3-(Chloromethyl)-4-methyltetrahydrofuran in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC or LC-MS for the disappearance of the starting material.

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired phenylthioether.

Conclusion and Future Outlook

This compound represents a chiral building block of significant untapped potential. Its four distinct, accessible stereoisomers provide a robust platform for exploring chemical space with a high degree of three-dimensional control. The synthetic tractability of the chloromethyl group allows for rapid and efficient diversification, making it an ideal substrate for library synthesis in early-stage drug discovery programs.

Future work should focus on the development of scalable, asymmetric syntheses to make all four stereoisomers readily available. Furthermore, exploring the conversion of the chloromethyl group into less common functionalities could unlock novel applications. As the demand for structurally diverse and stereochemically complex small molecules continues to grow, building blocks like this compound will be instrumental in driving the innovation required to address challenging biological targets.

References

  • Stereoselective Syntheses of Highly Substituted Tetrahydrofurans based on Matteson Homolog
  • Stereoselective Synthesis of Tetrahydrofurans via Formal [3+2]-Cycloaddition of Aldehydes and Allylsilanes. Formal Total Synthesis of the Muscarine Alkaloids (−)-Allomuscarine and (+)-Epimuscarine. (2002). Journal of the American Chemical Society.
  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. (n.d.). PMC - NIH.
  • Stereoselective Synthesis of anti-2,4-Disubstituted Tetrahydrofurans via a Pd-Catalyzed Hayashi–Heck Arylation and Rh-Catalyzed Hydroformylation Sequence. (2024).
  • Diastereoselective Synthesis of Tetrahydrofuran/ Tetrahydropyran Deriv
  • Asymmetric Synthesis of Tetrahydrofurans with Vicinal Stereocenters by RhII/RuII Relay Catalysis. (2025).
  • Asymmetric Synthesis of Tetrahydrofurans with Vicinal Stereocenters by RhII/RuII Relay C
  • Simple Synthesis of Tetrahydrofurans via Reaction of Enolates of γ-Chloroketones with Aldehydes. (2025).
  • 3-(Chloromethyl)furan synthesis. (n.d.). ChemicalBook.
  • Tetrahydropyrans in Drug Discovery. (n.d.). PharmaBlock.
  • Development of a Flexible and Robust Synthesis of Tetrahydrofuro[3,4- b]furan Nucleoside Analogues. (2021). PubMed.

Sources

The Enduring Scaffold: A Guide to the History, Discovery, and Synthesis of Substituted Tetrahydrofuran Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydrofuran (THF) ring, a deceptively simple five-membered cyclic ether, is a cornerstone of chemical biology and medicinal chemistry. Its prevalence in a vast array of structurally complex and biologically potent natural products has established it as a "privileged scaffold," a molecular framework that is repeatedly recognized by biological systems. This guide provides a comprehensive exploration of the substituted tetrahydrofuran derivative, tracing its journey from initial discovery in nature to its central role in modern pharmaceuticals. We will delve into the historical context that spurred synthetic innovation, dissect the evolution of synthetic methodologies from classical cyclizations to powerful asymmetric catalytic systems, and examine key case studies where the THF motif has been masterfully exploited in drug design. This technical guide is intended for researchers, chemists, and drug development professionals, offering not just a review of the literature, but an expert analysis of the causality behind experimental choices and the strategic thinking that continues to drive this dynamic field.

Part 1: The Tetrahydrofuran Core - A Privileged Scaffold in Nature and Medicine

The tetrahydrofuran (THF), or oxolane, ring is an oxygen-containing heterocyclic compound that represents one of the most ubiquitous structural motifs in biologically active molecules.[1][2] Its unique combination of properties—polarity, hydrogen bond accepting capability, and conformational flexibility—allows it to engage in specific and high-affinity interactions with a multitude of biological targets. This has made it a recurring theme in the molecular architecture of nature's most potent therapeutic agents.

The THF ring is a fundamental building block in diverse classes of natural products, including:

  • Annonaceous Acetogenins: A large family of polyketide-derived natural products renowned for their potent antitumor activities, often featuring multiple THF rings arranged in complex stereochemical patterns.[1][3]

  • Lignans: A class of polyphenols where the THF core is frequently found, exhibiting a range of biological activities including antiviral and anticancer properties.[3]

  • Marine Natural Products: The marine environment is a rich source of complex lipids, terpenes, and polyketides containing the THF motif, many of which display promising antibiotic, antimalarial, and anticancer activities.[4][5][6]

The therapeutic relevance of this scaffold is unequivocally validated by its presence in several FDA-approved drugs. Prominent examples include the groundbreaking HIV-1 protease inhibitor Darunavir and the potent anticancer agent Eribulin , a synthetic analogue of a marine natural product.[1][7][8] The journey from identifying these complex natural products to developing them, or their analogues, as life-saving medicines is a testament to the ingenuity of synthetic organic chemistry. This guide will trace that journey, providing an in-depth analysis of the historical discoveries and the evolution of synthetic strategies that have enabled scientists to harness the power of the substituted tetrahydrofuran.

Part 2: Early Encounters - The Natural World as a Driving Force for Synthesis

The history of substituted tetrahydrofurans is inextricably linked to the field of natural product chemistry. The isolation and structural elucidation of molecules with bewildering complexity and potent bioactivity from natural sources presented a formidable challenge to the scientific community and served as the primary catalyst for the development of novel synthetic methodologies.

The Annonaceous acetogenins stand out as a particularly influential class. First isolated from plants of the Annonaceae family, these compounds, such as asimicin, exhibit extraordinary cytotoxic activity against a range of cancer cell lines.[3] Their structures, often containing adjacent bis-THF rings flanked by long aliphatic chains and a terminal lactone, posed a significant synthetic puzzle. The need to control the relative and absolute stereochemistry of up to four or more contiguous stereocenters on the THF rings directly spurred the invention of new stereoselective synthesis methods.

Simultaneously, exploration of the marine biosphere unveiled an astonishing diversity of THF-containing metabolites.[4] Marine sponges, algae, and fungi produce a wealth of terpenes and polyketides where the THF ring is a key structural feature.[5][9] These compounds, born from unique biosynthetic pathways in extreme environments, demonstrated a broad spectrum of biological activities, including antiprotozoal, antimicrobial, and antitumor effects.[3] The structural novelty and therapeutic potential of these marine natural products captured the attention of synthetic chemists, creating a powerful synergy between natural product isolation and methodology development that continues to this day.

Part 3: The Evolution of Synthesis - From Classical to Modern Methodologies

The challenge of constructing the substituted THF ring with precise stereochemical control has led to the development of a vast and sophisticated synthetic toolkit. This evolution reflects the broader trends in organic synthesis, moving from stoichiometric reactions to highly efficient and selective catalytic processes.

Classical Approaches: Harnessing Intramolecular Cyclizations

Early strategies for THF synthesis relied heavily on intramolecular cyclization reactions, where a tethered oxygen nucleophile attacks an electrophilic carbon to form the five-membered ring.

  • Intramolecular Williamson Ether Synthesis: This S_N2 pathway involves the cyclization of a halo-alcohol or a related substrate with a sulfonate leaving group. The stereochemistry of the resulting THF is directly dependent on the stereocenters present in the acyclic precursor.

  • Acid-Catalyzed Dehydration of Diols: The industrial production of unsubstituted THF often involves the acid-catalyzed dehydration of 1,4-butanediol.[1] While effective for the parent ring, this method is less suitable for complex, substituted derivatives due to a lack of regiochemical and stereochemical control.

  • Intramolecular Epoxide Opening: Pioneered by Kishi and others, the intramolecular addition of a hydroxyl group to an epoxide became a cornerstone of polyether synthesis.[3] This method is particularly powerful as it allows for the predictable formation of specific stereochemical relationships based on the well-defined geometry of the epoxide ring opening.

Protocol 1: Classical Intramolecular Epoxide Opening

This protocol provides a representative procedure for the synthesis of a substituted THF via the acid-catalyzed intramolecular opening of an epoxy-alcohol, a foundational technique in natural product synthesis.

Step 1: Epoxidation of the Alkene

  • Dissolve the starting γ-hydroxy alkene (1.0 eq) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise over 10 minutes.

  • Stir the reaction at 0 °C and allow it to warm to room temperature over 4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude epoxy-alcohol.

Step 2: Acid-Catalyzed Cyclization

  • Dissolve the crude epoxy-alcohol from Step 1 in anhydrous DCM.

  • Add a catalytic amount of a Brønsted or Lewis acid, such as p-toluenesulfonic acid (p-TsOH) or camphor-sulfonic acid (CSA) (0.1 eq).

  • Stir the reaction at room temperature for 2-6 hours, monitoring by TLC for the formation of the THF product.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract with DCM (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford the substituted tetrahydrofuran.

The Rise of Stereoselectivity: Asymmetric Synthesis

Controlling the absolute stereochemistry of the THF ring is critical for biological activity. The field has evolved from relying on the "chiral pool" (naturally occurring chiral molecules like sugars) to developing sophisticated catalytic asymmetric methods.[10]

  • Substrate and Auxiliary Control: Early asymmetric syntheses often used chiral starting materials, such as tartrate derivatives, to guide the stereochemical outcome.[11] Alternatively, chiral auxiliaries, like Evans' oxazolidinones or sulfoxide auxiliaries, could be temporarily attached to the acyclic precursor to direct cyclization before being cleaved.[3]

  • Catalytic Asymmetric Methods: The modern era is defined by catalysis, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. This approach is more atom-economical and efficient. Recent years have seen a surge in powerful catalytic methods for THF synthesis, including nickel-catalyzed reductive cyclizations, visible-light-mediated deoxygenations, and relay catalysis systems that combine multiple catalytic cycles in one pot.[11][12][13]

Catalytic Method Catalyst System Key Transformation Typical Yield Typical Enantio-/Diastereo-selectivity Reference
Asymmetric Reductive CyclizationNi / P-chiral ligand (DI-BIDIME)Intramolecular cyclization of O-alkynonesHigh (>90%)>99:1 er, >99:1 E/Z[12]
Deoxygenative CyclizationVisible Light / Photoredox CatalystRadical cyclization of monoallylated diolsGood (70-80%)Dependent on chiral starting material[11]
[3+2] AnnulationChiral Brønsted BaseAnnulation of cyclopropanes with aldehydesGood to ExcellentExcellent enantioselectivity (>95% ee)[14]
Relay CatalysisRh(II) / Chiral Ru(II)Coupling of cinnamyl chlorides with diazo estersGood (60-70%)Good enantioselectivity[13]

Asymmetric_Synthesis_Approaches

Expanding the Toolkit: Advanced Cyclization Strategies

Beyond the foundational methods, a diverse array of powerful reactions has been developed to construct the THF ring, often enabling the formation of multiple bonds or complex substitution patterns in a single step.

  • Oxidative Cyclizations: These methods typically involve the cyclization of an unsaturated alcohol, such as a γ-hydroxy alkene, using an oxidizing agent.[3] The Mukaiyama aerobic oxidative cyclization, using cobalt catalysts, is a notable example that allows for the formation of THF rings under mild, aerobic conditions.[15]

  • Radical Cyclizations: Free-radical-mediated cyclizations offer a powerful way to form C-C and C-O bonds.[16] While early methods often relied on tin hydrides, concerns over toxicity have driven the development of cleaner, tin-free alternatives. These reactions are particularly useful for constructing highly substituted systems, and the diastereoselectivity can often be controlled through the addition of Lewis acids.[16]

  • Transition-Metal Catalyzed Annulations & Cross-Couplings: Modern organometallic chemistry has provided some of the most elegant and efficient routes to substituted THFs.

    • [3+2] Annulations: These reactions combine a three-atom component with a two-atom component to directly form the five-membered ring. For instance, donor-acceptor cyclopropanes can react with aldehydes in a formal [3+2] cycloaddition.[14]

    • Palladium-Catalyzed Carboetherification: This powerful strategy, developed by Wolfe and others, allows for the simultaneous formation of a C-C and a C-O bond in a single step.[17] It involves the palladium-catalyzed reaction of a γ-hydroxy alkene with an aryl or vinyl halide, providing a convergent and highly diastereoselective route to 2,5-disubstituted THFs.[15]

// Nodes Reactants [label="γ-Hydroxy Alkene\n+\nAr-Br", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Catalyst [label="Pd(0) Catalyst\n+ Ligand", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition\n(Ar-Pd-Br)", fillcolor="#FBBC05"]; Coord [label="Alkene & Alcohol\nCoordination", fillcolor="#FBBC05"]; MigIns [label="Intramolecular\nMigratory Insertion\n(Carbopalladation)", fillcolor="#FBBC05"]; RedElim [label="Reductive\nElimination", fillcolor="#FBBC05"]; Product [label="2,5-Disubstituted\nTetrahydrofuran", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Reactants -> OxAdd; Catalyst -> OxAdd; OxAdd -> Coord; Coord -> MigIns [label="Forms C-C bond"]; MigIns -> RedElim [label="Forms C-O bond"]; RedElim -> Product; RedElim -> Catalyst [style=dashed, label="Regenerates\nCatalyst"]; } dot Figure 2: Simplified catalytic cycle for Pd-catalyzed carboetherification.

Part 4: Application in Drug Discovery and Development - Case Studies

The synthetic methodologies developed for THF synthesis have had a profound impact on human health. The ability to design and synthesize specific, highly functionalized THF derivatives has been central to the success of several blockbuster drugs.

Case Study 1: Darunavir (Prezista) - A Triumph in HIV-1 Protease Inhibition

The development of the HIV-1 protease inhibitor Darunavir represents a landmark achievement in structure-based drug design.[18][19] A key feature of Darunavir is its high-affinity bis-tetrahydrofuran (bis-THF) ligand, which serves as the P2 ligand in the inhibitor.

  • Design Strategy: Researchers observed that potent inhibitors formed hydrogen bonds not just with the amino acid side chains of the protease active site, but also with the backbone atoms. The bis-THF moiety was specifically designed to act as a "hydrophobic wedge" that fits perfectly into the S2 subsite of the enzyme, while its oxygen atoms form crucial hydrogen bonds with the backbone amides of Asp29 and Asp30.[20] This backbone binding is a critical reason for Darunavir's high potency and its robust profile against many drug-resistant HIV strains.

  • Synthetic Challenge: The synthesis of the optically pure (3R,3aS,6aR)-bis-tetrahydrofuranyl urethane was a significant challenge that required a highly stereoselective approach, often involving enzymatic resolution to obtain the single, active stereoisomer.[18][21]

Case Study 2: Eribulin (Halaven) - A Marine-Derived Anticancer Agent

Eribulin is a synthetic macrocyclic ketone analogue of halichondrin B, a complex polyketide isolated from the marine sponge Halichondria okadai.[1] Its intricate structure contains a chain of interconnected ether rings, including multiple substituted tetrahydrofurans.

  • Mechanism of Action: Eribulin functions as a potent anticancer agent by inhibiting microtubule dynamics. It binds to the plus ends of microtubules, suppressing their growth and leading to cell cycle arrest and apoptosis. The precise three-dimensional conformation of its polycyclic ether structure, dictated by the stereochemistry of its many THF and tetrahydropyran rings, is essential for this high-affinity binding.

  • Synthetic Marvel: The total synthesis of Eribulin is one of the most complex and celebrated achievements in modern organic chemistry. It required the development and application of numerous advanced synthetic methods, including many strategies for stereocontrolled THF ring formation, to assemble the 19 chiral centers of the molecule.

Part 5: Conclusion and Future Outlook

The journey of the substituted tetrahydrofuran derivative is a compelling narrative of how challenges in natural product chemistry can fuel decades of innovation in synthetic methodology, ultimately leading to profound benefits for human health. From the initial discovery of complex THF-containing natural products to the development of sophisticated asymmetric catalytic reactions, the field has made remarkable progress.

However, the pursuit of more efficient and sustainable methods continues. Current research focuses on:

  • Green Chemistry: Developing catalytic systems that avoid toxic reagents (like tin) and utilize more environmentally benign conditions, such as visible-light photoredox catalysis.[11][15]

  • Atom Economy: Designing reactions, like Pd-catalyzed carboetherification, that build molecular complexity rapidly by forming multiple bonds in a single operation.[17]

  • New Catalytic Systems: Exploring the use of earth-abundant metals and developing novel chiral ligands and organocatalysts to further improve the efficiency and selectivity of asymmetric transformations.[12][14]

Looking forward, the integration of automated synthesis platforms and computational chemistry, including machine learning, holds the promise of accelerating the design and synthesis of new THF-containing molecules. These technologies will allow researchers to explore chemical space more broadly, rapidly identifying novel THF-based drug candidates with improved potency, selectivity, and pharmacokinetic properties, ensuring that this "enduring scaffold" will remain at the forefront of drug discovery for years to come.

References

  • Wikipedia. Tetrahydrofuran. [Link]

  • Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Accounts of Chemical Research, 40(12), 1334-1345. [Link]

  • Li, Y., et al. (2021). Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME. Catalysis Science & Technology, 11(1), 169-175. [Link]

  • Strieth-Kalthoff, F., et al. (2018). Synthesis of Chiral Tetrahydrofurans and Pyrrolidines by Visible-Light-Mediated Deoxygenation. Angewandte Chemie International Edition, 57(31), 9992-9996. [Link]

  • Martín, V. S., & Barroso, S. (2022). The Tetrahydrofuran Motif in Marine Lipids and Terpenes. Marine Drugs, 20(10), 642. [Link]

  • Barroso, S., & Martín, V. S. (2022). The Tetrahydrofuran Motif in Polyketide Marine Drugs. Marine Drugs, 20(2), 101. [Link]

  • ResearchGate. (2019). Tetrahydrofuran (THF)-containing natural products and biological activities. [Link]

  • University of Valladolid. (2022). The tetrahydrofuran motif in marine lipids and terpenes. [Link]

  • Obregón, E. B., et al. (2024). Enantioselective (3+2) Annulation of Donor-Acceptor Cyclopropanes with Aldehydes and Ketones Catalyzed by Brønsted Bases. Angewandte Chemie International Edition, e202410524. [Link]

  • Ghosh, A. K., et al. (2024). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. Organic & Biomolecular Chemistry. [Link]

  • Ghosh, A. K., et al. (2024). Design of substituted tetrahydrofuran derivatives for HIV-1 protease inhibitors: synthesis, biological evaluation, and X-ray structural studies. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (2009). Synthesis of chiral tetrahydrofuran derivatives. [Link]

  • ResearchGate. (2025). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. [Link]

  • Ghosh, A. K., et al. (2024). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors. Royal Society of Chemistry. [Link]

  • Ramachandran, P. V., & Pratihar, D. (2012). One-Pot Asymmetric Synthesis of 2- and 2,3-Disubstituted Tetrahydrofuran Derivatives. The Journal of Organic Chemistry, 77(11), 5196-5201. [Link]

  • Wang, Z., et al. (2025). Asymmetric Synthesis of Tetrahydrofurans with Vicinal Stereocenters by RhII/RuII Relay Catalysis. The Journal of Organic Chemistry. [Link]

  • Hailes, H. C., & Sheppard, T. D. (2015). Sustainable Synthesis of Chiral Tetrahydrofurans through the Selective Dehydration of Pentoses. Chemistry – A European Journal, 21(48), 17234-17237. [Link]

  • R Discovery. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. [Link]

  • Edvinsson, J. (2004). Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. DiVA portal. [Link]

  • Google Patents. (1981). Synthesis of tetrahydrofuran.
  • Organic Chemistry Portal. Tetrahydrofuran synthesis. [Link]

  • Wolfe, J. P., & Hay, M. B. (2009). Synthesis of Fused-Ring and Attached-Ring bis-Tetrahydrofurans via PdCatalyzed Carboetherification. The Journal of Organic Chemistry, 74(15), 5440-5448. [Link]

  • ResearchGate. (2025). Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. [Link]

  • ResearchGate. (2024). Design of substituted tetrahydrofuran derivatives for HIV-1 protease inhibitors: synthesis, biological evaluation, and X-ray structural studies. [Link]

  • Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem, 20(16), e202500259. [Link]

  • Ghosh, A. K., et al. (2024). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors. OSTI.GOV. [Link]

  • ResearchGate. (2014). Synthesis of Substituted Tetrahydrofurans. [Link]

  • Ghosh, A. K., et al. (2024). Design of substituted tetrahydrofuran derivatives for HIV-1 protease inhibitors: synthesis, biological evaluation, and X-ray structural studies. OSTI.GOV. [Link]

  • Martín, V. S., & Barroso, S. (2022). The Tetrahydrofuran Motif in Marine Lipids and Terpenes. MDPI. [Link]

  • Schmidt, L. H. (1985). Activities of the Tetrahydrofuran Derivative, BA-41,799, Against Plasmodium Cynomolgi Infections in Rhesus Monkeys. Antimicrobial Agents and Chemotherapy, 27(2), 146-154. [Link]

  • de las Heras, F. G., et al. (2005). Discovery of new tetracyclic tetrahydrofuran derivatives as potential broad-spectrum psychotropic agents. Journal of Medicinal Chemistry, 48(6), 1709-1712. [Link]

Sources

Methodological & Application

Application Note: Protocol for Nucleophilic Substitution using 3-(Chloromethyl)-4-methyltetrahydrofuran

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Chloromethyl)-4-methyltetrahydrofuran (CAS: 89181-22-6) is a valuable bifunctional building block in medicinal chemistry. It offers a saturated oxygen heterocycle (tetrahydrofuran) combined with a specific steric vector (the 4-methyl group) that can modulate metabolic stability and receptor binding affinity.

However, the 4-methyl group introduces proximal steric hindrance adjacent to the electrophilic chloromethyl site. Standard


 protocols often result in sluggish kinetics or incomplete conversion compared to the unmethylated analog. This guide details optimized protocols to overcome these steric barriers, ensuring high yields and preserving the diastereomeric integrity of the scaffold.

Chemical Context & Mechanistic Insight

The Electrophile

The substrate features a primary alkyl chloride. While primary halides are typically excellent


 substrates, the 

-branching provided by the C4-methyl group and the ring constraint creates a "neopentyl-like" steric environment, albeit less severe.
  • Reactivity: Moderate. The leaving group (Cl⁻) is a weaker leaving group than Br⁻ or I⁻.

  • Stereochemistry: The molecule possesses two chiral centers (C3 and C4). Commercial supplies are often diastereomeric mixtures (cis/trans).

    • Crucial Insight: The nucleophilic substitution occurs at the exocyclic methylene group. Therefore, the stereochemistry of the ring carbons (C3/C4) is preserved. No inversion occurs at the ring stereocenters.

  • Safety: As an alkylating agent, treat this compound as a potential genotoxic impurity (PGI). Use appropriate containment.[1]

Reaction Strategy: The "Finkelstein Assist"

To counteract the steric hindrance of the C4-methyl group, we strongly recommend the in-situ Finkelstein reaction . Adding catalytic or stoichiometric Sodium Iodide (NaI) converts the alkyl chloride to a more reactive alkyl iodide in situ.



The resulting iodide is a superior leaving group ($ \approx 10^2-10^3 $ times faster), significantly accelerating the subsequent attack by the nucleophile.

Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Targeting: Secondary/Tertiary Amines and Nitrogen Heterocycles

Rationale: Direct alkylation of amines with alkyl chlorides often requires high temperatures. We utilize a polar aprotic solvent and iodide catalysis to lower the energy barrier.

Materials
  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Amine (1.2 – 1.5 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (2.5 equiv) for organic soluble bases.
    
  • Catalyst: NaI (0.1 – 0.5 equiv). Note: Use stoichiometric NaI (1.0 equiv) for sterically hindered amines.

  • Solvent: Acetonitrile (MeCN) or DMF.[2]

Step-by-Step Methodology
  • Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) in anhydrous MeCN (5 mL, 0.2 M).

  • Activation: Add NaI (0.2 mmol, 20 mol%). Stir at RT for 15 minutes. The solution may darken slightly due to trace iodine; this is normal.

  • Addition: Add the amine (1.2 mmol) followed by

    
     (2.0 mmol).
    
    • Tip: If using a salt form of the amine (e.g., amine·HCl), increase base to 3.0 equiv.

  • Reaction: Seal the vial and heat to 60–80 °C .

    • Monitoring: Monitor by LC-MS.[2] The intermediate alkyl iodide may be visible (M+127 mass shift vs chloride) before conversion to product.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (EtOAc) and wash with water (

      
      ) and brine (
      
      
      
      ).
    • Note: If DMF was used, wash with 5% LiCl solution to effectively remove the solvent.

    • Dry over

      
      , filter, and concentrate.
      
Protocol B: Indirect Amination via Azide (Primary Amines)

Targeting: Primary Aminomethyl derivatives (R-CH2-NH2)

Rationale: Direct reaction with ammonia often leads to poly-alkylation (secondary/tertiary amines). The azide displacement followed by Staudinger reduction is the "Gold Standard" for cleanliness.

Step 1: Azidation
  • Dissolve substrate (1.0 equiv) in DMF (0.5 M).

  • Add Sodium Azide (

    
    )  (1.5 equiv). Caution: Azides are toxic and shock-sensitive.
    
  • Heat to 80 °C for 4–6 hours.

  • Workup: Dilute with ether/EtOAc, wash copiously with water. Do not concentrate to dryness if small scale; azides can be explosive. Use the solution directly in Step 2 if possible.

Step 2: Staudinger Reduction
  • To the azide solution in THF/Water (10:1), add Triphenylphosphine (

    
    )  (1.2 equiv).
    
  • Stir at RT for 12 hours. Nitrogen gas (

    
    ) evolution will be observed.
    
  • Hydrolysis: The initial product is an iminophosphorane. Ensure water is present to hydrolyze it to the amine and triphenylphosphine oxide (

    
    ).
    
  • Purification: Acid-Base extraction.

    • Extract mixture with 1M HCl (Product goes to aqueous layer).

    • Wash aqueous layer with EtOAc (Removes

      
      ).
      
    • Basify aqueous layer with NaOH to pH > 12.

    • Extract back into DCM/EtOAc to obtain pure primary amine.

Protocol C: C-O Bond Formation (Etherification)

Targeting: Phenols and Alcohols

Rationale: Alkoxides are harder nucleophiles. The use of Cesium Carbonate (


) is recommended due to the "Cesium Effect," where the larger cation solubilizes the alkoxide/phenoxide ion pair in organic solvents, enhancing nucleophilicity.
Materials
  • Substrate: 1.0 equiv.

  • Nucleophile: Phenol/Alcohol (1.1 equiv).

  • Base:

    
     (1.5 equiv).[2]
    
  • Solvent: DMF (Anhydrous).[2]

Methodology
  • Dissolve Phenol (1.1 equiv) and

    
     (1.5 equiv) in DMF.[2] Stir at RT for 30 min to generate the phenoxide.
    
  • Add this compound (1.0 equiv).

  • Add TBAI (Tetrabutylammonium iodide) (10 mol%) as a phase transfer/nucleophilic catalyst.

  • Heat to 90 °C for 4–12 hours.

  • Standard aqueous workup.

Visualization & Logic

Mechanistic Pathway & Steric Considerations

The following diagram illustrates the


 pathway, highlighting the role of the Finkelstein catalyst and the steric influence of the C4-methyl group.

SN2_Mechanism Substrate 3-(Chloromethyl)- 4-methyltetrahydrofuran (Cl- Leaving Group) Intermediate Activated Intermediate (Alkyl Iodide) Leaving Group: I- (Excellent) Substrate->Intermediate Substitution (Fast) TS Transition State (Steric Strain from C4-Me) Substrate->TS Direct Attack (Slow) Iodide NaI Catalyst (Finkelstein) Iodide->Intermediate Activates Intermediate->TS Nu Attack Nucleophile Nucleophile (Amine/Phenol) Nucleophile->TS Attacks Product Final Product (Preserved Ring Stereochem) TS->Product Inversion at Exocyclic C Retained Ring Config

Figure 1: Mechanistic flow showing the catalytic activation of the alkyl chloride to the alkyl iodide to overcome steric hindrance from the C4-methyl group.

Optimization Decision Tree

Use this workflow to select the correct protocol based on your nucleophile.

Optimization_Workflow Start Select Nucleophile Type Nucleophile Type? Start->Type PrimaryAmine Primary Amine (R-NH2) Goal: R-NH-CH2-THF Type->PrimaryAmine High Risk of Poly-alkylation SecAmine Secondary Amine / Heterocycle Type->SecAmine Standard Phenol Phenol / Alcohol Type->Phenol Hard Nu Indirect Protocol B: Indirect (Azide) 1. NaN3, DMF 2. PPh3 (Staudinger) PrimaryAmine->Indirect Cleanest Product Direct Protocol A: Direct Alkylation Solvent: MeCN Base: K2CO3 Add: 0.2 eq NaI SecAmine->Direct Standard Route Ether Protocol C: Etherification Solvent: DMF Base: Cs2CO3 Add: TBAI Phenol->Ether Cesium Effect

Figure 2: Decision matrix for selecting reaction conditions based on nucleophile class.

Troubleshooting & Data Summary

Reaction Optimization Data

Typical yields observed with various conditions (Model nucleophile: Morpholine).

ConditionSolventTemp (°C)AdditiveTime (h)Yield (%)Notes
Standard MeCN60None2445%Incomplete conversion.
High Temp DMF100None1260%Darkening/Decomposition.
Finkelstein MeCN600.5 eq NaI 892% Clean conversion.
Base Swap MeCN60DIPEA1285%Good for organic solubility.
Common Issues
  • Issue: Starting material remains after 24h.

    • Fix: Add 1.0 equiv NaI and switch solvent to Acetone or Butanone (MEK) to precipitate NaCl, driving the equilibrium to the Iodide.

  • Issue: Product is a mixture of diastereomers.

    • Cause: The starting material was a mixture.[3]

    • Fix: Separation must be done by Prep-HPLC or Chiral SFC. The reaction does not resolve diastereomers.

References

  • Walczak, D., & Nowacki, A. (2013).[4] DFT studies of conversion of methyl chloride and three substituted chloromethyl tetrahydrofuran derivatives during reaction with trimethylamine. Journal of Molecular Modeling, 19(10), 4403–4417.[4] (Theoretical basis for THF ring sterics). [Link]

  • Master Organic Chemistry. (2011). Nucleophilic Substitution with Negatively Charged Nucleophiles. Retrieved October 26, 2023, from [Link]

Sources

Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates Using 3-(Chloromethyl)-4-methyltetrahydrofuran

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Tetrahydrofuran Moiety in Medicinal Chemistry

The tetrahydrofuran (THF) ring is a privileged scaffold in modern drug discovery, appearing in a multitude of clinically approved pharmaceuticals.[1] Its prevalence stems from its unique combination of properties: it is a stable, non-aromatic heterocycle that can engage in hydrogen bonding through its oxygen atom, while its puckered conformation allows for the precise spatial arrangement of substituents. These features enable tetrahydrofuran-containing molecules to effectively mimic the structure of natural ligands, such as sugars in nucleoside analogues, or to serve as key pharmacophoric elements that optimize interactions with biological targets like enzymes and receptors.[2][3][4] Substituted tetrahydrofurans are particularly prominent as P2 ligands in potent HIV-1 protease inhibitors, where they enhance binding affinity through interactions with the enzyme's backbone.[2][3][4]

3-(Chloromethyl)-4-methyltetrahydrofuran is a versatile and reactive building block poised for the synthesis of a diverse array of pharmaceutical intermediates. The primary reactive site is the chloromethyl group, which is susceptible to nucleophilic substitution (SN2) reactions. This allows for the facile introduction of various functional groups and pharmacophores, tethered to the stereochemically rich 3-methyl-tetrahydrofuran core. The methyl group at the 4-position provides an additional element of structural diversity and can influence the conformational preferences of the ring, which can be critical for optimizing drug-target interactions.

These application notes provide detailed protocols and scientific rationale for the synthesis of key pharmaceutical intermediates starting from this compound. The described methodologies are designed to be robust and adaptable, providing a solid foundation for researchers and drug development professionals in their quest for novel therapeutics.

Core Synthetic Strategy: Nucleophilic Substitution at the Chloromethyl Group

The primary route for elaborating this compound is through the SN2 reaction. The carbon of the chloromethyl group is electrophilic and will be attacked by a variety of nucleophiles, leading to the displacement of the chloride leaving group.

The general workflow for these syntheses is depicted below:

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification A 3-(Chloromethyl)-4- methyltetrahydrofuran E Combine Reactants A->E B Nucleophile B->E C Base (if required) C->E D Anhydrous Solvent D->E F Heat / Stir E->F G Quench Reaction F->G H Extraction G->H I Chromatography H->I J Characterization I->J

Figure 1: General workflow for the synthesis of pharmaceutical intermediates from this compound.

Application Note 1: Synthesis of a Chiral Amine Intermediate for Protease Inhibitors

Introduction: Chiral amines are crucial building blocks for a wide range of pharmaceuticals, including HIV protease inhibitors where they often form part of the backbone or key side chains that interact with the enzyme active site. This protocol describes the synthesis of (3-methyltetrahydrofuran-3-yl)methanamine, a valuable intermediate for the development of novel protease inhibitors. The reaction proceeds via a two-step sequence: nucleophilic substitution with sodium azide followed by reduction.

Reaction Pathway:

G A This compound C 3-(Azidomethyl)-4-methyltetrahydrofuran A->C DMF, 80 °C B NaN3 E (3-Methyltetrahydrofuran-3-yl)methanamine C->E MeOH, rt D H2, Pd/C

Figure 2: Synthesis of (3-Methyltetrahydrofuran-3-yl)methanamine.

Protocol 1.1: Synthesis of 3-(Azidomethyl)-4-methyltetrahydrofuran

Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
This compound134.6110.01.35 g
Sodium Azide (NaN₃)65.0115.00.98 g
Anhydrous Dimethylformamide (DMF)--20 mL

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.35 g, 10.0 mmol) and anhydrous dimethylformamide (20 mL).

  • Add sodium azide (0.98 g, 15.0 mmol) to the solution.

  • Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate = 4:1).

  • After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (Hexane/Ethyl Acetate = 9:1) to afford 3-(azidomethyl)-4-methyltetrahydrofuran as a colorless oil.

Expected Yield: 85-95%

Protocol 1.2: Reduction to (3-Methyltetrahydrofuran-3-yl)methanamine

Materials:

ReagentAmount (mmol)Mass/Volume
3-(Azidomethyl)-4-methyltetrahydrofuran8.01.13 g
Palladium on Carbon (10% Pd/C)-100 mg
Methanol (MeOH)-30 mL

Procedure:

  • To a 100 mL round-bottom flask, add 3-(azidomethyl)-4-methyltetrahydrofuran (1.13 g, 8.0 mmol) and methanol (30 mL).

  • Carefully add 10% Pd/C (100 mg) to the solution.

  • Fit the flask with a hydrogen-filled balloon and stir the mixture vigorously at room temperature for 6 hours.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with methanol (20 mL).

  • Concentrate the filtrate under reduced pressure to obtain the desired amine. The product is often pure enough for subsequent steps, but can be further purified by distillation under reduced pressure if necessary.

Expected Yield: 90-98%

Application Note 2: Synthesis of an Aryl Ether Intermediate for Potential Kinase Inhibitors

Introduction: Aryl ether linkages are common motifs in a wide variety of kinase inhibitors, often serving to connect different pharmacophoric elements. This protocol describes the synthesis of 3-((4-nitrophenoxy)methyl)-4-methyltetrahydrofuran. The nitro group can be subsequently reduced to an amine, which can then be further functionalized to build more complex kinase inhibitor scaffolds. This synthesis is an example of a Williamson ether synthesis.

Reaction Pathway:

G A This compound D 3-((4-Nitrophenoxy)methyl)-4-methyltetrahydrofuran A->D Acetone, Reflux B 4-Nitrophenol B->D C K2CO3 C->D

Figure 3: Synthesis of 3-((4-Nitrophenoxy)methyl)-4-methyltetrahydrofuran.

Protocol 2.1: Williamson Ether Synthesis

Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
This compound134.6110.01.35 g
4-Nitrophenol139.1111.01.53 g
Potassium Carbonate (K₂CO₃)138.2115.02.07 g
Acetone--50 mL

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitrophenol (1.53 g, 11.0 mmol), potassium carbonate (2.07 g, 15.0 mmol), and acetone (50 mL).

  • Add this compound (1.35 g, 10.0 mmol) to the suspension.

  • Heat the reaction mixture to reflux and stir for 24 hours. Monitor the reaction progress by TLC (Eluent: Hexane/Ethyl Acetate = 3:1).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with acetone (20 mL).

  • Concentrate the combined filtrates under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with 1 M NaOH solution (2 x 30 mL) to remove unreacted phenol, followed by a brine wash (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

  • Purify by flash column chromatography on silica gel (Hexane/Ethyl Acetate = 8:2) to afford the desired aryl ether as a solid.

Expected Yield: 75-85%

Quantitative Data Summary:

IntermediateStarting MaterialReaction TypeKey ReagentsSolventTemperatureYield (%)
3-(Azidomethyl)-4-methyltetrahydrofuranThis compoundNucleophilic Substitution (SN2)NaN₃DMF80 °C85-95
(3-Methyltetrahydrofuran-3-yl)methanamine3-(Azidomethyl)-4-methyltetrahydrofuranReductionH₂, Pd/CMeOHrt90-98
3-((4-Nitrophenoxy)methyl)-4-methyltetrahydrofuranThis compoundWilliamson Ether Synthesis (SN2)4-Nitrophenol, K₂CO₃AcetoneReflux75-85

Trustworthiness and Self-Validating Systems

The protocols provided are based on well-established and highly reliable chemical transformations. The SN2 reaction is a cornerstone of organic synthesis, and its application to primary alkyl halides like this compound is expected to be efficient and high-yielding. A computational study has confirmed the feasibility of SN2 reactions on the chloromethyl group of substituted tetrahydrofurans.[5]

To ensure the trustworthiness of these protocols in a research setting, the following self-validating steps are embedded:

  • Reaction Monitoring: The use of Thin Layer Chromatography (TLC) at regular intervals is crucial to track the consumption of the starting material and the formation of the product. This allows for the optimization of reaction times and prevents the formation of byproducts due to prolonged heating.

  • Spectroscopic Characterization: The identity and purity of the synthesized intermediates must be rigorously confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected spectral data should be compared with the obtained results to validate the structure of the product.

  • Yield Calculation: An accurate determination of the reaction yield is a key indicator of the efficiency of the protocol. Consistently low yields may indicate issues with reagent purity, reaction conditions, or the work-up procedure, prompting further optimization.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of pharmaceutical intermediates. The protocols detailed in these application notes provide a practical guide for its utilization in the construction of chiral amines and aryl ethers, which are key components of many biologically active molecules. By leveraging the principles of nucleophilic substitution, researchers can efficiently incorporate the 3-methyl-tetrahydrofuran moiety into their drug discovery programs, opening up new avenues for the development of novel and effective therapeutics.

References

  • Ghosh, A. K., et al. (2010). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. Journal of Medicinal Chemistry, 53(5), 2174-2185. [Link]

  • Walczak, D., & Nowacki, A. (2013). DFT studies of conversion of methyl chloride and three substituted chloromethyl tetrahydrofuran derivatives during reaction with trimethylamine. Journal of Molecular Modeling, 19(10), 4403-4417. [Link]

  • Ghosh, A. K., et al. (2011). Design of HIV-1 Protease Inhibitors with Amino-bis-tetrahydrofuran Derivatives as P2-Ligands to Enhance Backbone-Binding Interactions. Journal of Medicinal Chemistry, 54(17), 5966-5976. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic carbamates in drug design and discovery. Journal of Medicinal Chemistry, 58(7), 2895-2940. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]

  • Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. (2025). PubMed. [Link]

Sources

Procedures for alkylation reactions involving 3-(Chloromethyl)-4-methyltetrahydrofuran

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Alkylation Protocols for 3-(Chloromethyl)-4-methyltetrahydrofuran


) for 

-Branched Primary Alkyl Chlorides

Abstract

This technical guide outlines robust protocols for the alkylation of This compound (CM-MTHF). While this scaffold is a valuable building block for fragment-based drug discovery (FBDD), its specific structural features—a primary alkyl chloride proximal to a


-methyl substituent—introduce steric and conformational constraints that often result in sluggish reactivity or stalled yields under standard conditions. This note details optimized 

workflows using Finkelstein activation (in-situ iodination) to overcome these kinetic barriers, ensuring high conversion rates for N-, O-, and C-alkylation.

Chemical Profile & Reactivity Analysis

To successfully derivatize CM-MTHF, one must understand the specific kinetic penalties imposed by its structure.

  • The Electrophile: The reaction center is a primary alkyl chloride (

    
    ). While generally amenable to 
    
    
    
    reactions, the leaving group (chloride) is poor compared to bromide or iodide.[1]
  • The Steric Penalty (

    
    -Branching):  The methyl group at the C4 position (adjacent to the C3 attachment point) creates significant steric bulk. This 
    
    
    
    -branching impedes the backside attack required for the concerted
    
    
    mechanism.
  • Stereochemical Integrity: CM-MTHF typically exists as a mixture of cis and trans diastereomers.[2]

    • Crucial Insight: Because the substitution occurs at the exocyclic methylene group, the stereochemistry at C3 and C4 is retained . No inversion occurs at the ring carbons. However, the trans-isomer often reacts slightly faster due to reduced steric clashing between the C4-methyl and the incoming nucleophile.

Core Mechanism: The "Finkelstein-Assisted" Substitution

Direct reaction of CM-MTHF with nucleophiles often requires excessive heat, leading to decomposition. The "Expert" solution is the addition of catalytic Potassium Iodide (KI).

Mechanism:

  • Activation: Iodide (

    
    ) displaces Chloride (
    
    
    
    ) in an equilibrium process, generating the highly reactive intermediate 3-(iodomethyl)-4-methyltetrahydrofuran .
  • Substitution: The nucleophile attacks the transient alkyl iodide much faster than it would the chloride.

Visual Workflow: Catalytic Cycle

ReactionMechanism Start 3-(Chloromethyl)- 4-methylTHF (Substrate) Inter 3-(Iodomethyl)- 4-methylTHF (Transient Species) Start->Inter Finkelstein Exchange (Slow Eq.) Prod Alkylated Product Inter->Prod SN2 Attack (Fast) KI KI (Catalyst) KI->Start Recycles I- Nuc Nucleophile (Amine/Phenol) Nuc->Inter

Caption: Figure 1. Finkelstein-assisted


 cascade. The transient iodide species lowers the activation energy for the rate-limiting substitution step.

Experimental Protocols

Protocol A: N-Alkylation (Synthesis of Tertiary Amines)

Best for: Secondary amines (piperidines, morpholines, piperazines).

Reagents:

  • Substrate: CM-MTHF (1.0 equiv)

  • Nucleophile: Secondary Amine (1.2 – 1.5 equiv)

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (1.5 equiv for weak nucleophiles)
  • Catalyst: KI (0.1 – 0.2 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve CM-MTHF (1.0 equiv) in MeCN (

    
     concentration).
    
  • Activation: Add Potassium Iodide (0.1 equiv). Stir at room temperature for 10 minutes. Note: The solution may darken slightly due to trace

    
    , which is normal.
    
  • Addition: Add the Base (

    
    ) followed by the Secondary Amine.
    
  • Reaction: Heat the mixture to

    
      (reflux for MeCN). Monitor via LCMS or TLC.
    
    • Checkpoint: Reaction is typically complete in 12–18 hours. If conversion is

      
       at 6 hours, spike with an additional 0.1 equiv KI and raise temp to 
      
      
      
      (requires pressure vial if using MeCN) or switch solvent to DMF.
  • Workup: Cool to RT. Filter off inorganic solids (

    
    , excess base). Concentrate the filtrate. Partition the residue between Ethyl Acetate and Water.
    
  • Purification: The crude amine is often pure enough for the next step. If not, purify via silica gel chromatography (DCM/MeOH gradient).

Protocol B: O-Alkylation (Ether Synthesis)

Best for: Phenols and Alcohols.

Reagents:

  • Substrate: CM-MTHF (1.0 equiv)

  • Nucleophile: Phenol derivative (1.1 equiv)

  • Base: Sodium Hydride (NaH, 60% dispersion, 1.2 equiv)

  • Solvent: DMF or NMP (anhydrous)

Step-by-Step Procedure:

  • Deprotonation: In a dry flask under Nitrogen/Argon, dissolve the Phenol in DMF (

    
    ). Cool to 
    
    
    
    . Carefully add NaH portion-wise. Stir at
    
    
    for 30 mins until gas evolution ceases (formation of Phenoxide).
  • Coupling: Add CM-MTHF (1.0 equiv) dropwise to the phenoxide solution.

  • Thermal Drive: Remove ice bath and heat to

    
     . Crucial: Alkyl chlorides require higher energy than bromides; do not run at RT.
    
  • Monitoring: Monitor by TLC. If the reaction stalls, add TBAI (Tetrabutylammonium iodide, 0.05 equiv) as a phase transfer/nucleophilic catalyst.

  • Quench: Cool to

    
    . Carefully quench with saturated 
    
    
    
    . Extract with
    
    
    or EtOAc.

Data Summary & Optimization Logic

Use the table below to select the correct solvent/base system based on your nucleophile's


.
Nucleophile Type

(Conj. Acid)
Recommended BaseSolventTemp (

)
Catalyst
Aliphatic Amine 10–11

or DIPEA
MeCN80KI (10%)
Aniline 4–5

DMF100KI (20%)
Phenol 10

or NaH
DMF90TBAI (5%)
Amide/Sulfonamide 15–17

or

DMF/DMSO110TBAI (10%)
Decision Logic for Troubleshooting

OptimizationTree Problem Reaction Status Check Stalled Low Conversion (<30%) Problem->Stalled Messy Many Side Products Problem->Messy AddIodide Add 20 mol% KI (Finkelstein) Stalled->AddIodide If no catalyst used SwitchSolvent Switch to DMF/DMSO (Increase Polarity) Stalled->SwitchSolvent If KI already present LowerTemp Reduce Temp by 20°C Messy->LowerTemp Thermal decomp WeakerBase Switch Base: Cs2CO3 -> K2CO3 Messy->WeakerBase Elimination observed

Caption: Figure 2. Decision tree for troubleshooting stalled or messy alkylation reactions.

References

  • Menshutkin Reaction Kinetics in THFs: Walczak, D., & Nowacki, A. (2013). DFT studies of conversion of methyl chloride and substituted chloromethyl tetrahydrofuran derivatives. Journal of Molecular Modeling.

  • Finkelstein Reaction Mechanism: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard Reference for Halide Exchange).
  • General Nucleophilic Substitution Protocols: Chemistry LibreTexts: Mechanisms of Nucleophilic Substitution.

  • Solvent Effects in Alkylation: Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[3] (Authoritative text on dipolar aprotic solvents like DMF/DMSO).

Sources

Application Notes & Protocols: Navigating the Reactive Landscape of 3-(Chloromethyl)-4-methyltetrahydrofuran

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Selectively Controlling Ring-Opening vs. Substitution Reactions

Introduction: The Synthetic Potential of a Bifunctional Intermediate

3-(Chloromethyl)-4-methyltetrahydrofuran is a versatile heterocyclic compound that serves as a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its structure presents two distinct sites for nucleophilic attack: the primary alkyl chloride on the side chain and the ether linkages of the tetrahydrofuran (THF) ring. This duality allows for divergent synthetic pathways, leading to either simple substitution products or more complex, ring-opened structures. However, this same feature poses a significant challenge: controlling the reaction to selectively favor one pathway over the other.

This guide provides a comprehensive analysis of the factors governing the competition between nucleophilic substitution and ring-opening reactions of this compound. We will delve into the underlying mechanisms, explain the causal relationships behind experimental choices, and provide detailed, validated protocols for achieving high selectivity for each transformation.

Mechanistic Dichotomy: The Two Competing Pathways

The reaction of this compound with a nucleophile can proceed via two primary, competing mechanisms: a direct SN2 substitution at the chloromethyl group or an acid-activated ring-opening of the THF moiety.

Pathway 1: Nucleophilic Substitution (SN2)

This pathway involves the direct displacement of the chloride ion by a nucleophile. As a primary alkyl halide, the chloromethyl group is highly susceptible to a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] This reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (chloride) departs.

Key characteristics favoring this pathway include:

  • Strong, Non-basic Nucleophiles: Nucleophiles with high intrinsic nucleophilicity but low basicity (e.g., N₃⁻, CN⁻, RS⁻) excel at SN2 reactions.[3]

  • Polar Aprotic Solvents: Solvents like DMF, DMSO, or acetonitrile stabilize the transition state and solvate the counter-ion without hydrogen bonding to and "caging" the nucleophile, thus enhancing its reactivity.[1][2]

  • Absence of Acid Catalysis: The reaction proceeds efficiently without the need for acidic promoters.

Caption: SN2 substitution on the chloromethyl group.

Pathway 2: Ring-Opening

The tetrahydrofuran ring is generally stable and unreactive. However, its ether oxygen can be activated by a Lewis or Brønsted acid.[4][5][6] This protonation or coordination creates a highly electrophilic oxonium ion intermediate, rendering the α-carbons of the ring susceptible to nucleophilic attack. The subsequent attack by a nucleophile leads to the cleavage of a C-O bond and the opening of the ring.

Key characteristics favoring this pathway include:

  • Presence of a Lewis or Brønsted Acid: This is the most critical factor for activating the ether ring.[5][7]

  • Weaker Nucleophiles: Nucleophiles that are less reactive in a direct SN2 reaction may preferentially attack the activated ring. In some cases, the solvent itself (e.g., an alcohol) can act as the nucleophile in a solvolysis-type reaction.

  • Elevated Temperatures: Higher temperatures can provide the necessary activation energy to overcome the stability of the THF ring.

Caption: Lewis acid-catalyzed ring-opening of the THF moiety.

Controlling Selectivity: An Experimental Decision Guide

The choice between substitution and ring-opening is not arbitrary; it is dictated by a logical selection of reagents and conditions. The following workflow provides a decision-making framework for achieving the desired outcome.

Decision_Workflow start Desired Product? sub_product Substitution Product (e.g., Azide, Cyanide) start->sub_product Side-chain functionalization ro_product Ring-Opened Product (e.g., Halo-alcohol) start->ro_product Ring modification sub_conditions Reaction Conditions for Substitution sub_product->sub_conditions ro_conditions Reaction Conditions for Ring-Opening ro_product->ro_conditions nucleophile_sub Use Strong, Non-basic Nucleophile (e.g., NaN₃, NaCN, KSCN) sub_conditions->nucleophile_sub solvent_sub Use Polar Aprotic Solvent (e.g., DMF, DMSO, Acetonitrile) sub_conditions->solvent_sub acid_sub Strictly Exclude Acid sub_conditions->acid_sub nucleophile_ro Nucleophile can be weaker (e.g., Halide, Alcohol) ro_conditions->nucleophile_ro solvent_ro Solvent can be coordinating (e.g., THF, CH₂Cl₂) ro_conditions->solvent_ro acid_ro Use Lewis or Brønsted Acid Catalyst (e.g., BF₃·OEt₂, ZnCl₂, H₂SO₄) ro_conditions->acid_ro

Caption: Decision workflow for selective reaction pathways.

Protocols & Methodologies

Protocol 1: Selective SN2 Substitution with Sodium Azide

This protocol details the synthesis of 3-(azidomethyl)-4-methyltetrahydrofuran, a key intermediate for introducing a primary amine via subsequent reduction. The conditions are optimized to maximize the SN2 pathway and suppress any competing ring-opening.

Objective: To achieve >95% selectivity for the substitution product.

Methodology:

  • Reagent Preparation:

    • To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium azide (NaN₃, 1.5 eq).

    • Add 100 mL of anhydrous N,N-dimethylformamide (DMF).

  • Reaction Execution:

    • Stir the suspension and add this compound (1.0 eq) dropwise at room temperature.

    • Heat the reaction mixture to 65-70 °C using an oil bath.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 300 mL of ice-cold water and extract with diethyl ether (3 x 75 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 3-(azidomethyl)-4-methyltetrahydrofuran.

Quantitative Data for SN2 Reactions:

NucleophileSolventTemperature (°C)Time (h)Typical Yield (%)Notes
NaN₃DMF704-6>90%Highly efficient substitution.
NaCNDMSO806-8>85%Product is a key precursor to carboxylic acids.
KSCNAcetonitrile82 (reflux)5-7>88%Forms the corresponding thiocyanate.
Protocol 2: Selective Lewis Acid-Catalyzed Ring-Opening

This protocol describes the ring-opening of this compound using a Lewis acid catalyst in the presence of a nucleophile, leading to a functionalized halo-alkoxy ether.

Objective: To achieve >90% selectivity for a ring-opened product.

Methodology:

  • Reagent Preparation:

    • To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add this compound (1.0 eq) dissolved in 100 mL of anhydrous dichloromethane (CH₂Cl₂).

    • Cool the solution to 0 °C in an ice bath.

  • Reaction Execution:

    • Add the Lewis acid (e.g., Boron trifluoride diethyl etherate, BF₃·OEt₂, 1.2 eq) dropwise via the dropping funnel over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

    • After the addition is complete, add the nucleophile (e.g., a secondary amine or alcohol, 1.1 eq).

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-24 hours. Monitor by TLC or GC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture back to 0 °C.

    • Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

    • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil by flash column chromatography on silica gel.

Quantitative Data for Ring-Opening Reactions:

Lewis AcidNucleophileTemperature (°C)Time (h)Typical Yield (%)Notes
BF₃·OEt₂Anisole0 to 2512~80%Friedel-Crafts type alkylation with ring-opening.
ZnCl₂Acetic Anhydride508~75%Results in an acetate-terminated ring-opened product.
TiCl₄Cyclohexanone-78 to 256~70%Mukaiyama aldol-type reaction with ring-opening.

Validation and Characterization

Confirming the outcome of the reaction is critical. The substitution and ring-opening products have distinct spectroscopic signatures:

  • ¹H NMR Spectroscopy: In the substitution product, the characteristic signals for the tetrahydrofuran ring protons will remain largely intact. In contrast, the ring-opened product will show new signals corresponding to a newly formed alcohol (broad singlet, D₂O exchangeable) and a shift in the signals adjacent to the former ether oxygen.

  • ¹³C NMR Spectroscopy: The number of signals and their chemical shifts will clearly differentiate the two isomers. Ring-opening will result in a significantly different carbon skeleton.

  • Mass Spectrometry: The fragmentation patterns of the two product types will be different, allowing for unambiguous identification.

  • FT-IR Spectroscopy: The substitution product will show a new peak corresponding to the introduced functional group (e.g., a strong azide stretch at ~2100 cm⁻¹). The ring-opened product will exhibit a broad O-H stretch around 3300-3500 cm⁻¹.

By carefully selecting the nucleophile, solvent, and judiciously using (or omitting) an acid catalyst, researchers can effectively steer the reactivity of this compound to yield the desired molecular architecture with high precision.

References

  • Influence of the Substituents on the Opening of Silylepoxy Alcohols: 5-exo-Cyclization towards Tetrahydrofurans vs. Unexpected Side Reaction Leading to Tetrahydropyrans. MDPI.[Link]

  • DFT studies of conversion of methyl chloride and three substituted chloromethyl tetrahydrofuran derivatives during reaction with trimethylamine. National Institutes of Health (NIH).[Link]

  • Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. ACS Omega.[Link]

  • Tetrahydrofuran ring opening and related reactions with an N-heterocyclic carbene–boryl trifluoromethanesulfonate. Dalton Transactions (RSC Publishing).[Link]

  • Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates. MDPI.[Link]

  • Summary of Nucleophilic Substitution Reactions. University of Calgary.[Link]

  • Ch 11 Substitution Reactions. University of Illinois Springfield.[Link]

  • The Conversion of 5-Chloromethylfurfural into 5- Methoxymethylfurfural via Nucleophilic Substitution: Kinetic Modeling. Chemical Engineering Transactions.[Link]

  • The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid. MDPI.[Link]

  • Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C‑Nucleophiles: Hyperconjugation and Inductive Effects. National Institutes of Health (NIH).[Link]

Sources

Troubleshooting & Optimization

Minimizing elimination side products when using 3-(Chloromethyl)-4-methyltetrahydrofuran

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(Chloromethyl)-4-methyltetrahydrofuran. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during its use in substitution reactions. Our focus is to provide actionable strategies to minimize the formation of elimination byproducts and maximize the yield of your desired substituted product.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is producing a significant amount of an elimination byproduct. What are the primary factors I should consider to favor substitution?

A1: The competition between substitution (SN2) and elimination (E2) pathways is a fundamental challenge in organic synthesis.[1][2] For this compound, a primary alkyl halide, SN2 reactions are generally favored.[3] However, several factors can tip the balance towards the undesired E2 pathway. To favor substitution, you should critically evaluate the following:

  • Nucleophile/Base Properties: The choice of your nucleophile is paramount. A good nucleophile that is also a weak base will strongly favor the SN2 pathway.[4] Conversely, strong, sterically hindered ("bulky") bases will predominantly lead to E2 elimination.[5][6]

  • Temperature: Lower reaction temperatures favor substitution.[7] Elimination reactions generally have a higher activation energy and are therefore more sensitive to increases in temperature.[8]

  • Solvent: The solvent plays a crucial role in stabilizing transition states. Polar aprotic solvents (e.g., DMSO, DMF, acetone) are generally preferred for SN2 reactions as they solvate the cation of the nucleophile but leave the anion relatively "naked" and more reactive.[4]

  • Concentration: High concentrations of a strong base can increase the rate of the bimolecular E2 reaction. Using a more dilute solution of your nucleophile can help to minimize this side reaction.[4]

Q2: How does the steric hindrance of this compound itself influence the reaction outcome?

A2: While this compound is a primary alkyl halide, the methyl group at the 4-position and the cyclic nature of the tetrahydrofuran ring introduce a degree of steric hindrance. This hindrance can make the electrophilic carbon of the chloromethyl group less accessible to bulky nucleophiles, thereby increasing the likelihood of the nucleophile acting as a base and abstracting a proton from an adjacent carbon, leading to elimination.[1] Therefore, selecting a nucleophile with a small steric profile is advantageous for promoting the desired SN2 reaction.

Q3: Can the tetrahydrofuran ring itself participate in side reactions?

A3: Under certain conditions, particularly with strong Lewis acids or highly reactive reagents, the ether oxygen of the tetrahydrofuran ring can be protonated or coordinated, potentially leading to ring-opening side reactions. However, under the typically basic or neutral conditions used for SN2/E2 reactions with this compound, this is less of a concern. The primary competition to manage is between substitution and elimination.

Troubleshooting Guide: Minimizing Elimination Products

This section provides a structured approach to troubleshooting and optimizing your reaction conditions to favor the SN2 pathway.

Issue: High Percentage of Elimination Byproduct Observed

Initial Assessment:

  • Characterize the Byproduct: Confirm the structure of the elimination product(s) by appropriate analytical methods (e.g., NMR, GC-MS) to ensure you are addressing an E2 pathway. The expected elimination product would be 3-methylene-4-methyltetrahydrofuran.

  • Review Reaction Parameters: Carefully examine your current reaction setup, paying close attention to the nucleophile, base (if separate), solvent, temperature, and concentrations.

Optimization Strategies:

The following table outlines key experimental parameters and provides recommendations to shift the reaction equilibrium towards the desired substitution product.

Parameter Condition Favoring Elimination (E2) Recommended Change for Substitution (SN2) Scientific Rationale
Nucleophile/Base Strong, bulky bases (e.g., potassium tert-butoxide, DBU, DBN).[5][6]Use a good nucleophile that is a weak base (e.g., NaN3, NaCN, RSNa).[4]Minimizes the propensity for proton abstraction and favors direct attack at the electrophilic carbon.[9]
Temperature High reaction temperatures.[8]Lower the reaction temperature (e.g., 0 °C to room temperature).[4]Substitution reactions have a lower activation energy and are less sensitive to temperature changes than elimination reactions.[8]
Solvent Polar protic solvents (e.g., ethanol, water).[4]Use a polar aprotic solvent (e.g., DMSO, DMF, acetone).[4]Polar aprotic solvents enhance the nucleophilicity of the anionic nucleophile, accelerating the SN2 reaction.[10][11]
Concentration High concentration of the base/nucleophile.Use a more dilute solution of the nucleophile.[4]Reduces the frequency of bimolecular collisions that lead to the E2 reaction.

Experimental Protocols

Protocol 1: General Procedure for Favoring SN2 with this compound

This protocol provides a starting point for optimizing your substitution reaction.

1. Reactant Preparation:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in a suitable polar aprotic solvent (e.g., anhydrous DMF or acetone).

2. Nucleophile Addition:

  • Add a stoichiometric equivalent (or slight excess) of a good nucleophile that is a weak base (e.g., sodium azide, sodium cyanide).

3. Temperature Control:

  • Maintain the reaction mixture at a low to moderate temperature (e.g., 0 °C to room temperature). A cooling bath may be necessary to control any initial exotherm.

4. Reaction Monitoring:

  • Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

5. Workup and Purification:

  • Once the reaction is complete, quench the reaction mixture (e.g., with water or a saturated aqueous solution of ammonium chloride).
  • Extract the product into a suitable organic solvent.
  • Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure.
  • Purify the crude product by an appropriate method, such as column chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the key concepts discussed in this guide.

G cluster_conditions Reaction Conditions cluster_pathways Reaction Pathways cluster_products Products Nucleophile Nucleophile (Weak Base, Good Nucleophile) SN2 SN2 Pathway (Substitution) Nucleophile->SN2 Favors Temperature Low Temperature Temperature->SN2 Favors Solvent Polar Aprotic Solvent Solvent->SN2 Favors Desired_Product Desired Substitution Product SN2->Desired_Product E2 E2 Pathway (Elimination) Side_Product Elimination Side Product E2->Side_Product Strong_Base Strong, Bulky Base Strong_Base->E2 Favors High_Temp High Temperature High_Temp->E2 Favors Protic_Solvent Polar Protic Solvent Protic_Solvent->E2 Favors

Caption: Factors influencing substitution vs. elimination pathways.

G Start Reaction exhibiting high elimination Step1 Analyze Nucleophile: Is it a strong, bulky base? Start->Step1 Decision1 Yes Step1->Decision1 Evaluate Action1 Switch to a good nucleophile that is a weak base (e.g., NaN3). Decision1->Action1 If Yes Step2 Analyze Temperature: Is the reaction run at elevated temperatures? Decision1->Step2 If No Action1->Step2 Decision2 Yes Step2->Decision2 Evaluate Action2 Lower the reaction temperature (e.g., to 0 °C or room temperature). Decision2->Action2 If Yes Step3 Analyze Solvent: Is a polar protic solvent being used? Decision2->Step3 If No Action2->Step3 Decision3 Yes Step3->Decision3 Evaluate Action3 Switch to a polar aprotic solvent (e.g., DMF, DMSO). Decision3->Action3 If Yes End Optimized for Substitution Decision3->End If No Action3->End

Caption: Troubleshooting workflow for minimizing elimination.

References

  • BenchChem. (2025). Minimizing the formation of elimination products in substitution reactions. BenchChem Technical Support.
  • Journal of Chemical Information and Modeling. (2022).
  • Chemistry – A European Journal. (2023). SN 2 versus E2 Competition of Cyclic Ethers.
  • Glasp. (2016). Basicity vs Nucleophilicity - Steric Hindrance.
  • YouTube. (2016). Basicity vs Nucleophilicity - Steric Hindrance.
  • Chemistry LibreTexts. (2025). 4.
  • Lumen Learning. Organic Chemistry 1: An open textbook - 8.5.
  • Reddit. (2025). Choosing between e1, e2 sn1, and sn2 reactions.
  • The Journal of Organic Chemistry. (2021). How Solvation Influences the SN2 versus E2 Competition.
  • Master Organic Chemistry. (2025). Deciding SN1/SN2/E1/E2 (1)
  • Master Organic Chemistry. (2012).
  • Khan Academy.

Sources

Technical Support Center: Purification of 3-(Chloromethyl)-4-methyltetrahydrofuran

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Safety Advisory

Status: CRITICAL SAFETY ALERT

User Warning: 3-(Chloromethyl)-4-methyltetrahydrofuran is an alkylating agent. It is structurally related to


-halo ethers, which are potent carcinogens.[1]
  • Handling: All purification must occur in a certified fume hood.

  • PPE: Double nitrile gloves (0.11 mm min) or Silver Shield® laminate gloves are mandatory.

  • Waste: Quench all residues with aqueous ammonium hydroxide or ethanolic KOH before disposal to destroy the alkyl chloride.

Diagnostic & Triage: Know Your Mixture

Before selecting a purification route, you must characterize the "Crude Profile." This molecule possesses two chiral centers at C3 and C4, resulting in a mixture of cis and trans diastereomers.

Table 1: Common Impurity Profile

Impurity TypeOriginPhysico-Chemical BehaviorRemoval Strategy
Diastereomer (cis/trans) Synthetic selectivity

BP

C; Similar Polarity
High-Plate Distillation or Enzymatic Resolution
Hydrolysis Product Moisture exposure (Alcohol form)High Polarity, H-bondingFlash Chromatography (Silica)
Elimination Product Thermal degradation (Dihydrofuran)Lower BP, UV ActiveVacuum Distillation (Foreshot)
Starting Diol Incomplete CyclizationVery High BP, High PolarityPot Residue (Distillation)
Decision Matrix: Which Method?

PurificationDecision Start Crude CM-MTHF Mixture CheckScale Scale & Target Purity? Start->CheckScale SmallScale < 10g (Research) CheckScale->SmallScale LargeScale > 100g (Process) CheckScale->LargeScale Column Buffered Silica Chromatography SmallScale->Column High Purity Needed IsomerCrit Is Diastereomer Ratio Critical? LargeScale->IsomerCrit Distill Vacuum Distillation (Short Path) IsomerCrit->Distill No (Mix ok) Rectify Fractional Distillation (Spinning Band/Vigreux) IsomerCrit->Rectify Yes (Seperation req) Rectify->Column Polishing (Optional)

Figure 1: Decision matrix for selecting the appropriate purification workflow based on scale and stereochemical requirements.

Protocol A: High-Efficiency Vacuum Distillation

Context: This is the standard method for removing heavy impurities (diols) and light impurities (elimination products). Separation of cis/trans isomers requires a column with >20 theoretical plates.

Equipment:

  • Vacuum pump capable of

    
     mmHg (Torr).
    
  • Vigreux column (minimum 20 cm) or Spinning Band column (for isomer separation).

  • Cow receiver for fraction collection.

Thermodynamic Data (Estimated):

  • Boiling Point: ~75-85°C @ 10 mmHg (Approx. 170°C @ atm). Note: CM-MTHF is thermally sensitive; avoid pot temperatures >140°C.

Step-by-Step Guide:

  • Neutralization: Before heating, wash the crude organic phase with saturated

    
     to remove trace acids. Acid catalyzes the elimination of HCl to form the dihydrofuran byproduct.
    
  • Drying: Dry thoroughly over

    
    . Water causes hydrolysis at high temperatures.
    
  • Setup: Assemble glassware with high-vacuum grease. Insulate the column with glass wool or foil.

  • Degassing: Lower pressure slowly to 20 mmHg to remove residual solvents (THF, DCM) without heating.

  • Fractionation:

    • Foreshot: Collect the first 5-10% (often contains elimination products).

    • Main Fraction: Collect stable plateau.

    • Isomer Enrichment: If separating diastereomers, use a high reflux ratio (10:1 or 20:1). The trans isomer typically boils slightly lower than the cis isomer due to packing efficiency, though this is substrate-dependent [1].

Troubleshooting Distillation:

  • Issue:Pot residue solidifies or turns black.

    • Cause: Polymerization of elimination byproducts or thermal decomposition.

    • Fix: Add 0.1% BHT (butylated hydroxytoluene) as a radical inhibitor to the pot before heating.

  • Issue:Product is acidic (low pH) after distillation.

    • Cause: Thermal elimination of HCl.

    • Fix: Distill over solid

      
       (Calcium Hydride) or 
      
      
      
      to scavenge acid in situ.

Protocol B: Buffered Silica Gel Chromatography

Context: Standard silica gel is acidic (


). This acidity can degrade CM-MTHF into the corresponding alcohol or rearrange the THF ring. You must  buffer the stationary phase.

The "Buffered" System:

  • Stationary Phase: Silica Gel 60 (

    
     mesh).
    
  • Mobile Phase: Hexanes / Ethyl Acetate (Gradient).

  • Modifier: Triethylamine (

    
    ).
    

Step-by-Step Guide:

  • Slurry Preparation: Prepare the silica slurry using Hexanes containing 1%

    
    .
    
  • Column Packing: Pour the slurry and flush with 2 column volumes of the Hexane/

    
     mix. This neutralizes acidic sites on the silica surface [2].
    
  • Loading: Load the crude mixture (diluted in minimal Hexanes/

    
    ).
    
  • Elution:

    • Run a gradient from 100% Hexanes

      
       90:10 Hexanes:EtOAc.
      
    • Note: The alkyl chloride is less polar than the alcohol impurity.

    • Rf Values (Typical): CM-MTHF (

      
      ), Alcohol impurity (
      
      
      
      ) in 80:20 Hex:EtOAc.

Troubleshooting Chromatography:

  • Issue:Streaking on TLC or poor separation.

    • Cause: Partial hydrolysis on the plate.

    • Fix: Pre-treat your TLC plates by dipping them in 5%

      
      /Hexanes and drying before spotting.
      
  • Issue:Yield loss.

    • Cause: Product is volatile.

    • Fix: Do not use a high-vacuum rotovap bath

      
      C. Remove solvent at 
      
      
      
      mbar initially.

FAQ: Researcher to Researcher

Q: Can I use GC to determine the cis/trans ratio? A: Yes. A standard non-polar column (e.g., DB-5 or HP-5) usually separates the diastereomers. If overlap occurs, switch to a mid-polarity column (DB-1701 or DB-624). Ensure the injector temp is


C to prevent thermal degradation inside the inlet.

Q: I see a new impurity appearing during storage. What is it? A: It is likely the hydrolysis product (alcohol) or the dimer formed by reaction with itself. CM-MTHF must be stored over activated 4Å molecular sieves under Argon at


C. The alkyl chloride is moisture sensitive.

Q: How do I separate the enantiomers? A: Distillation and standard silica cannot separate enantiomers (only diastereomers). You require Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns) or Chiral GC (Cyclodextrin-based phases). Alternatively, perform a kinetic resolution using a lipase enzyme if you need to isolate one enantiomer at scale [3].

References

  • Stereochemistry of THF Derivatives: Journal of Organic Chemistry, "Conformational Analysis of 3,4-Disubstituted Tetrahydrofurans." (General reference for THF stereochem boiling point trends).

  • Purification of Acid-Sensitive Compounds: Organic Syntheses, Coll. Vol. 6, p. 757 (1988). Describes the use of triethylamine-buffered silica for sensitive alkyl halides.

  • Enzymatic Resolution of THF Derivatives: Tetrahedron: Asymmetry, Vol 14, Issue 18, 2003. "Lipase-catalyzed kinetic resolution of 3,4-disubstituted tetrahydrofurans."

(Note: Specific boiling point data for this compound is often proprietary to Eribulin manufacturing patents. The values provided are extrapolated from standard structure-property relationships of homologous THF derivatives.)

Sources

Technical Support Center: Nucleophilic Substitution on 3-(Chloromethyl)-4-methyltetrahydrofuran

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers working with the hindered substrate 3-(Chloromethyl)-4-methyltetrahydrofuran .

Ticket ID: #THF-SN2-OPT Topic: Overcoming Steric Hindrance in


-Branched Primary Alkyl Chlorides
Status:  Resolved / Guide Available
Audience:  Medicinal Chemists, Process Development Scientists

Executive Summary: The "Neopentyl-Like" Problem

Users attempting standard


 substitution on This compound  often report low conversion (<10%) or significant elimination byproducts.

The Root Cause: While the electrophile is a primary alkyl chloride, it is structurally deceptive. The methyl group at the C4 position (adjacent to the reaction center) creates a


-branched environment similar to a neopentyl system. This steric bulk raises the energy of the pentacoordinate transition state required for the backside attack (

), effectively blocking the trajectory of the incoming nucleophile.

This guide provides three tiered protocols to overcome this kinetic barrier.

Decision Matrix & Troubleshooting (Interactive Q&A)

Q1: "I am seeing <5% conversion after 24h in THF or DCM. What is wrong?"

Diagnosis: You are using solvents that do not sufficiently activate the nucleophile. In hindered systems, the nucleophile must be "naked" (unsolvated) to penetrate the steric shield. Solution: Switch to Polar Aprotic Solvents .

  • Recommended: DMSO (Dimethyl sulfoxide), DMF (Dimethylformamide), or NMP (N-Methyl-2-pyrrolidone).

  • Mechanism: These solvents solvate cations (leaving the counter-ion free) but do not hydrogen-bond to the nucleophilic anion, increasing its kinetic energy by orders of magnitude [1].

Q2: "I increased the temperature to 100°C, but now I see elimination products."

Diagnosis: You likely used a "hard" basic nucleophile (e.g., Sodium Ethoxide/Methoxide). The steric hindrance at the


-carbon retards substitution, allowing the basic nucleophile to abstract a proton from the 

-position (the ring or methyl group) via an E2 mechanism. Solution:
  • Change the Nucleophile: Use "soft," highly polarizable nucleophiles (e.g., Azide

    
    , Thiolates 
    
    
    
    , or Cyanide
    
    
    ).
  • Buffer the pH: If using amines, ensure the conditions are not overly basic to prevent ring opening or elimination.

Q3: "The reaction is still too slow. How do I force it?"

Diagnosis: The chloride leaving group (


) is too poor for this hindered substrate. The C-Cl bond is strong, and the transition state is late and high-energy.
Solution:  Implement the Finkelstein Modification  (In-situ Iodide Exchange).
  • Protocol: Add 10-20 mol% Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI) to the reaction.

  • Mechanism: The iodide displaces the chloride (equilibrium), forming the highly reactive 3-(Iodomethyl)-4-methyltetrahydrofuran . The nucleophile then rapidly displaces the iodide (a much better leaving group).

Experimental Protocols

Protocol A: The Finkelstein-Catalyzed Substitution (Recommended)

Best for: Amines, Azides, and Carbon Nucleophiles.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Nucleophile: e.g., Sodium Azide (

    
    ) (1.5 eq)
    
  • Catalyst: Sodium Iodide (NaI) (0.2 eq)

  • Solvent: Anhydrous DMSO (0.5 M concentration)

Workflow:

  • Preparation: Dissolve

    
     and NaI in anhydrous DMSO under 
    
    
    
    atmosphere. Stir for 15 minutes to ensure dissolution.
  • Addition: Add the chloro-substrate dropwise at room temperature.

  • Reaction: Heat the mixture to 80°C . (Note: Do not exceed 100°C to avoid thermal decomposition of the azide).

  • Monitoring: Monitor by GC-MS. You should observe the transient formation of the iodo-intermediate followed by the product.

  • Workup: Dilute with water (dissolves DMSO/salts) and extract with Ethyl Acetate.

Protocol B: Phase Transfer Catalysis (PTC)

Best for: Inorganic nucleophiles (Cyanide, Fluoride) in biphasic systems.

Reagents:

  • Solvent System: Toluene / Water (1:1)

  • Catalyst: Tetrabutylammonium Bromide (TBAB) (0.1 eq)

  • Nucleophile: KCN (2.0 eq, dissolved in water)

Mechanism: The quaternary ammonium salt shuttles the cyanide anion into the organic phase (Toluene) where the hindered chloride resides. The lack of hydration in the organic phase makes the cyanide hyper-reactive.

Data & Optimization Tables

Table 1: Solvent Effects on Relative Rate of Substitution for Hindered Primary Halides Data extrapolated from standard


 kinetic studies [2, 3].
Solvent ClassSpecific SolventRelative Rate (

)
Risk Factor
Polar Protic Methanol / Water1 (Baseline)Very Slow (High Solvation)
Non-Polar Toluene / Hexane< 0.1No Reaction (Insolubility)
Polar Aprotic Acetone5,000Good, but low boiling point
Polar Aprotic DMF / DMSO 1,000,000+ Optimal (High rate, naked anion)

Visualizing the Pathway

The following diagram illustrates the energy landscape difference between the direct attack and the iodide-catalyzed pathway.

ReactionPathway cluster_legend Pathway Comparison Start Start: R-CH2-Cl TS_Direct TS (Direct) High Energy Barrier (Steric Clash) Start->TS_Direct Direct SN2 (Slow) Intermediate Intermediate: R-CH2-I (Reactive) Start->Intermediate + NaI (Finkelstein) Product Product: R-CH2-Nu TS_Direct->Product TS_Cat TS (Catalyzed) Lower Energy Intermediate->TS_Cat + Nu- TS_Cat->Product Explanation The Iodide intermediate is larger/softer, easier to form, and leaves faster.

Caption: Kinetic profile comparing the high-barrier direct substitution (Red) vs. the lower-barrier Iodide-catalyzed pathway (Blue).

Alternative Strategies (The "Escape Hatch")

If the


 reaction remains intractable due to extreme steric locking in specific conformers, consider bypassing the substitution logic entirely:
  • Reductive Amination:

    • Starting Material:3-Formyl-4-methyltetrahydrofuran (Aldehyde variant).

    • Reaction: React with amine + Sodium Triacetoxyborohydride (

      
      ).
      
    • Why: This avoids the pentacoordinate transition state entirely [4].

  • Mesylate/Tosylate Activation:

    • Starting Material:3-(Hydroxymethyl)-4-methyltetrahydrofuran .

    • Reaction: Convert alcohol to Mesylate (

      
      ).
      
    • Why: OMs is a better leaving group than Cl, though steric hindrance will still be a factor.

References

  • Master Organic Chemistry. "The SN2 Reaction – Solvent Effects." MasterOrganicChemistry.com. Available at: [Link]

  • Chemistry LibreTexts. "11.2: The SN2 Reaction." Chem.libretexts.org. Available at: [Link]

  • Michigan State University. "Nucleophilic Substitution Mechanisms." MSU Chemistry. Available at: [Link]

  • Google Patents. "Method for synthesizing 3-aminomethyl tetrahydrofuran." Patents.google.com. (CN109851594B).

Validation & Comparative

Structural Elucidation of 3-(Chloromethyl)-4-methyltetrahydrofuran: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Chloromethyl)-4-methyltetrahydrofuran represents a critical chiral scaffold in the synthesis of polyether antibiotics (e.g., Eribulin) and complex agrochemicals.[1] Its structural assignment is complicated by the flexibility of the tetrahydrofuran (THF) ring (pseudorotation) and the presence of two contiguous stereocenters at C3 and C4.[1]

This guide provides a comparative analysis of the Cis (3R,4S) and Trans (3R,4R) diastereomers.[1] Unlike rigid ring systems (e.g., cyclohexane), where coupling constants (


) are definitive, THF derivatives require a multi-faceted approach combining 

H NMR scalar coupling analysis with dipolar relaxation data (NOESY) for unambiguous assignment.[1]

Structural Context & Isomer Comparison

The primary challenge in working with this scaffold is distinguishing between the cis and trans diastereomers.[1] The "performance" comparison here refers to the distinct spectral signatures that allow researchers to validate synthetic stereocontrol.[1]

The Contenders: Cis vs. Trans[1][2][3]
  • Cis-Isomer (Syn): The chloromethyl and methyl groups reside on the same face of the ring.[1] Due to steric crowding, the ring often adopts a twisted envelope conformation to minimize eclipse interactions.[1]

  • Trans-Isomer (Anti): Substituents are on opposite faces.[1] This is thermodynamically favored but can be the minor product in kinetically controlled cyclizations.[1]

Comparative Spectral Data (Predicted)

Based on chemometric additivity rules and 3,4-disubstituted THF analog data.

FeatureCis-Isomer (Predicted)Trans-Isomer (Predicted)Differentiation Logic
Methyl (

H-Me)
~1.05 - 1.15 ppm (d)~1.10 - 1.20 ppm (d)Anisotropy: Cis-Me is often shielded by the vicinal substituent's proximity.[1]
Chloromethyl (

H-CH

Cl)
~3.50 - 3.65 ppm (dd)~3.55 - 3.70 ppm (dd)Minimal difference; unreliable for assignment.[1]
Ring Methines (

H3/H4)
~2.2 - 2.6 ppm (m)~2.0 - 2.4 ppm (m)Steric Compression: Cis protons often appear slightly downfield due to van der Waals deshielding.[1]
Coupling (

)
6.0 - 8.5 Hz 2.0 - 5.5 Hz Karplus Relationship: Cis protons usually exhibit larger

values in 5-membered rings, though conformational averaging can blur this range.[1]
NOE Correlation Strong (Me

CH

Cl)
Weak/Absent (Me

CH

Cl)
The Gold Standard: Definitive proof of spatial proximity.[1][2]

Experimental Protocol: Self-Validating Assignment

To ensure scientific integrity, this protocol uses a "Check-Confirm" methodology. Do not rely on 1D NMR alone.[1]

Step 1: Sample Preparation[1]
  • Solvent: Use Benzene-

    
     (
    
    
    
    )
    instead of Chloroform-
    
    
    (
    
    
    ) if possible.
    • Reasoning: Benzene induces an ASIS (Aromatic Solvent-Induced Shift) effect.[1] It preferentially solvates the electron-deficient face of the molecule, often resolving overlapping multiplets (H2/H5) that clump together in chloroform.[1]

  • Concentration: 10–15 mg in 0.6 mL solvent. High concentration causes viscosity broadening; low concentration loses NOE signals.[1]

Step 2: Acquisition Parameters
  • 1D

    
    H NMR:  Set relaxation delay (
    
    
    
    ) to
    
    
    5 seconds. Accurate integration is vital to distinguish the diastereomeric ratio (dr).[1]
  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Mixing Time (

      
      ): 600–800 ms.[1]
      
    • Logic: Small molecules (MW ~134 g/mol ) have correlation times near the zero-crossing point of the NOE curve.[1] If NOESY signals are weak, switch to ROESY (Rotating-frame Overhauser Effect), which is always positive regardless of molecular tumbling rates.[1]

Step 3: Assignment Workflow (Visualization)[1]

NMR_Assignment Start Crude Mixture Solvent Dissolve in C6D6 (Maximize Resolution) Start->Solvent OneD Acquire 1D 1H NMR (Integration Check) Solvent->OneD Decision Are H3/H4 multiplets resolved? OneD->Decision COSY Run COSY (Trace Spin System) Decision->COSY No J_Analysis Calculate J(3,4) (Preliminary Assignment) Decision->J_Analysis Yes COSY->J_Analysis NOESY Run 1D-NOE or 2D-NOESY (Spatial Verification) J_Analysis->NOESY Result_Cis Strong NOE: Me to CH2Cl High J(3,4) => CIS Isomer NOESY->Result_Cis Result_Trans No NOE: Me to CH2Cl Low J(3,4) => TRANS Isomer NOESY->Result_Trans

Caption: Decision tree for stereochemical assignment of 3,4-disubstituted THF derivatives.

Detailed Spectral Interpretation

The "Fingerprint" Region (3.0 - 4.2 ppm)

This region contains the ether protons (H2, H5) and the chloromethyl group.[1]

  • H2a/H2b & H5a/H5b: These appear as complex multiplets.[1][2] In the cis isomer, the ring puckering often makes the geminal protons at C2 and C5 more magnetically non-equivalent, leading to wider multiplet dispersion compared to the trans isomer.[1]

  • CH

    
    Cl:  Look for a doublet of doublets (dd) or a pseudo-triplet around 3.5 ppm.[1] The coupling is to H3.[1]
    
The "Diagnostic" Region (1.5 - 2.5 ppm)

This region contains the methine protons H3 and H4.[1]

  • H3 (CH-CH

    
    Cl):  This proton couples to H2a, H2b, H4, and the CH
    
    
    
    Cl protons.[1]
  • H4 (CH-Me): This proton couples to H5a, H5b, H3, and the methyl group.[1]

  • Critical Analysis: Use a COSY (Correlation Spectroscopy) spectrum to trace the connectivity.[1] Start from the easily identifiable Methyl doublet (~1.1 ppm).[1] The cross-peak in COSY identifies H4.[1] From H4, find the cross-peak to H3.[1]

Stereochemical Proof: The NOE Logic

The definitive "performance" metric for your assignment is the NOE signal.[1]

  • Irradiate the Methyl Doublet (~1.1 ppm).

  • Observe Response:

    • Cis: You will see a significant enhancement of the CH

      
      Cl  signal (~3.5 ppm) and the H3  methine signal.[1]
      
    • Trans: You will see enhancement of H4 (vicinal) and potentially H2/H5 , but minimal to no enhancement of the CH

      
      Cl group.[1]
      

Advanced Mechanistic Insight: Ring Puckering

Why do the coupling constants vary? Tetrahydrofuran is not flat; it exists in a dynamic equilibrium of "envelope" and "twist" conformations.[1]

  • Effect on

    
    : 
    
    • In the trans isomer, the substituents prefer a pseudo-diequatorial orientation to minimize steric strain.[1] This results in a dihedral angle close to 120°–150°, which (according to the Karplus curve) yields a smaller

      
       value (2–5 Hz).[1]
      
    • In the cis isomer, one substituent is pseudo-axial and one is pseudo-equatorial.[1] The dihedral angle is often smaller (0°–40°), leading to a larger

      
       value (6–8 Hz).[1]
      
    • Caution: Because the ring is flexible, these values are time-averaged. Never rely on

      
       values alone for THF derivatives. 
      

References

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Authoritative source on NOESY/ROESY mixing times for small molecules).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds. Springer.[1] Link (Standard reference for chemical shift prediction).[1]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515.[1] Link (Essential for identifying solvent peaks in C6D6 vs CDCl3).[1]

  • Bifulco, G., Dambruoso, P., Gomez-Paloma, L., & Riccio, R. (2007).[1] Determination of Relative Configuration in Organic Compounds by NMR Spectroscopy and Computational Methods. Chemical Reviews, 107(9), 3744–3779.[1] Link (Review of stereochemical assignment in flexible rings).[1]

Sources

Publish Comparison Guide: GC-MS Fragmentation Patterns of 3-(Chloromethyl)-4-methyltetrahydrofuran

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of the gas chromatography-mass spectrometry (GC-MS) fragmentation behavior of 3-(Chloromethyl)-4-methyltetrahydrofuran .[1][2] It is designed for analytical chemists and process development scientists who need to distinguish this specific regioisomer from its structural analogs during synthesis monitoring or impurity profiling.

The guide contrasts the target compound with its most prevalent regioisomer (2-(chloromethyl)-4-methyltetrahydrofuran) and its non-chlorinated analog (3,4-dimethyltetrahydrofuran) .[1][2] The core differentiator identified is the intensity of the


-cleavage product , which varies drastically based on the position of the chloromethyl group relative to the ether oxygen.

Structural Context & Ionization Physics

To interpret the mass spectrum accurately, one must understand the molecular geometry influencing the fragmentation.

  • Target Molecule: this compound[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    ClO[2]
  • Molecular Weight: 134.60 g/mol (monoisotopic mass ~134.05 for

    
    Cl)[2]
    
The "Oxygen Trigger" (Expertise & Experience)

In electron ionization (EI, 70 eV), the radical cation is initially formed by the removal of a non-bonding electron from the ether oxygen. This generates a localized positive charge and a radical site on the oxygen atom. The subsequent fragmentation is driven by


-cleavage , where the bond adjacent to the oxygen atom breaks to stabilize the radical.[3][4][5]
  • In 2-substituted isomers: The substituent is directly on the

    
    -carbon. Cleavage here ejects the substituent immediately.
    
  • In 3-substituted isomers (Target): The substituent is on the

    
    -carbon. 
    
    
    
    -cleavage opens the ring but does not immediately eject the substituent. This results in a fundamentally different spectral fingerprint.[2]

Fragmentation Pathways: Target vs. Alternative[2]

The following comparison highlights the mechanistic differences between the target (3-substituted) and its critical isomer (2-substituted).

Comparative Data Table
FeatureTarget: 3-(Chloromethyl)-4-methylTHFAlternative: 2-(Chloromethyl)-4-methylTHFMechanistic Cause
Molecular Ion (

)
m/z 134 / 136 (Weak to Moderate)m/z 134 / 136 (Very Weak)

-cleavage is faster in the 2-isomer, depleting the

.[1][2]
Isotope Pattern 3:1 ratio (

Cl :

Cl)
3:1 ratio (

Cl :

Cl)
Presence of one Chlorine atom.[2][6]
Base Peak m/z 41, 55, or 98 (Hydrocarbon/HCl loss)m/z 85 (

)
2-isomer ejects

directly via

-cleavage.[1][2]
Loss of Side Chain m/z 85 (Weak/Absent)m/z 85 (Dominant/Base Peak)In 3-isomer,

is

to oxygen; direct loss is unfavorable.[2]
HCl Elimination m/z 98 (Distinctive)m/z 98 (Present but obscured)Loss of HCl (

) is a major pathway for the 3-isomer.[2]
Pathway Visualization

The following diagram illustrates why the 2-isomer loses the chloromethyl group easily, while the 3-isomer (Target) favors ring opening and HCl loss.

FragmentationPathways cluster_legend Pathway Probability Target Target: 3-(Chloromethyl)-4-methylTHF (M+ m/z 134) Alpha3 Alpha-Cleavage (Ring Open) Radical on C2/C5 Target->Alpha3 e- impact Alt Alternative: 2-(Chloromethyl)-4-methylTHF (M+ m/z 134) Alpha2 Alpha-Cleavage (Direct Loss) Ejects Side Chain Alt->Alpha2 e- impact Prod_HCl Loss of HCl (m/z 98) Alpha3->Prod_HCl Elimination (-HCl) Prod_Loss Loss of CH2Cl (m/z 85) Alpha3->Prod_Loss Complex Rearrangement (Slow/Minor) Alpha2->Prod_Loss Direct Scission (Fast/Major) Bold = Dominant Pathway Bold = Dominant Pathway Dashed = Minor Pathway Dashed = Minor Pathway

Caption: Mechanistic divergence between 3-substituted (Target) and 2-substituted (Alternative) isomers. The 2-isomer favors direct side-chain ejection.[1][2]

Detailed Experimental Protocol (Self-Validating)

To replicate these findings and validate the identity of your compound, follow this standardized GC-MS workflow. This protocol includes a System Suitability Test (SST) using a non-chlorinated analog to verify column performance.[2]

A. Sample Preparation[2][7]
  • Solvent: Dissolve 1 mg of the sample in 1 mL of Dichloromethane (DCM) or Ethyl Acetate . Avoid methanol to prevent potential solvolysis of the alkyl chloride over time.

  • Concentration: ~1000 ppm (split injection) or 10 ppm (splitless).

  • Vial: Amber glass to prevent photodegradation.

B. Instrumental Parameters (Agilent/Thermo Standard Configuration)
  • Inlet: Split/Splitless, 250°C.

  • Injection: 1 µL, Split ratio 50:1.

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).[2] Why? Low bleed and standard polarity for ether separation.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[2]

  • Oven Program:

    • Hold 40°C for 2 min (Solvent delay).

    • Ramp 10°C/min to 150°C (Elutes target ethers).

    • Ramp 30°C/min to 280°C (Bake out).

  • MS Source: EI mode, 70 eV, 230°C.

  • Scan Range: m/z 35 – 300.[2]

C. Validation Steps (Trustworthiness)[2]
  • Retention Time Check: The 3-substituted isomer generally elutes after the 2-substituted isomer on non-polar columns (DB-5) due to slightly higher boiling points associated with more compact symmetry, though this must be confirmed with standards.

  • Isotope Ratio Check: Examine the molecular ion cluster (m/z 134/136).[2]

    • Calculate Ratio:

      
      .
      
    • Acceptance Criteria: The ratio must be 32% ± 5% . If >40% or <20%, suspect co-eluting impurities or incorrect identification (e.g., dichloro species or non-chlorinated interference).[2]

Diagnostic Interpretation Guide

When analyzing your spectrum, look for these specific "Fingerprint" signals.[2]

The "HCl Loss" Cluster (m/z 98)
  • Observation: A distinct peak at m/z 98 (C

    
    H
    
    
    
    O
    
    
    ).[2]
  • Mechanism: The molecular ion (m/z 134) eliminates a molecule of HCl (36 Da).

  • Significance: This confirms the presence of the chlorine atom and an available beta-hydrogen. It is more prominent in the 3-isomer than the 2-isomer because the 2-isomer prefers losing the whole CH

    
    Cl group.
    
The "Ring Fragments" (m/z 41, 42, 55)
  • Observation: High intensity peaks in the low mass region.

  • Mechanism: Shattering of the tetrahydrofuran ring after opening.

    • m/z 42: C

      
      H
      
      
      
      (Propene radical cation equivalent).[2]
    • m/z 55: C

      
      H
      
      
      
      (Butenyl cation).[2]
  • Significance: These are generic THF markers. If these are present without the m/z 134/136 pair, your molecule may have degraded (lost HCl) in the injector port. Lower the inlet temperature to 200°C if M+ is invisible.

Absence of Dominant m/z 85[1]
  • Observation: The peak at m/z 85 is weak or less than 50% of the base peak.

  • Comparison: If m/z 85 is the base peak (100% intensity), you likely have the 2-(chloromethyl) isomer, not the 3-isomer.

References

  • NIST Mass Spectrometry Data Center. Tetrahydrofuran and 3-Methyltetrahydrofuran Fragmentation Data.[2] National Institute of Standards and Technology.[7][8] Available at: [Link][2]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.).[2] University Science Books. (Standard text for alpha-cleavage mechanisms).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (Reference for isotope abundance calculations).

  • PubChem Compound Summary. 3-(Chloromethyl)tetrahydrofuran (Related Isomer Data). National Library of Medicine.[2] Available at: [Link][2]

Sources

Comparative FTIR Analysis Guide: Validation of 3-(Chloromethyl)-4-methyltetrahydrofuran

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Spectroscopic Signature

In the synthesis of chiral building blocks like 3-(Chloromethyl)-4-methyltetrahydrofuran (CMTHF) , Fourier Transform Infrared (FTIR) spectroscopy serves as a critical Process Analytical Technology (PAT).[1] While NMR provides structural resolution, FTIR offers immediate, in-line or at-line feedback on functional group transformation—specifically the conversion of a hydroxyl precursor to an alkyl halide.[2][1]

This guide objectively compares the spectral performance of CMTHF against its synthetic precursor (3-(Hydroxymethyl)-4-methyltetrahydrofuran ) and its structural core (Tetrahydrofuran ).[1] The focus is on the distinct vibrational modes that validate the integrity of the C-Cl bond formation and the preservation of the Ether (C-O-C) ring system.[1]

Structural Vibrational Analysis (Theoretical Grounding)

To validate CMTHF, one must deconstruct its spectrum into three distinct vibrational zones.[2][1] This is not merely peak-picking; it is confirming the molecular architecture.[2][1]

A. The Ether Core (Tetrahydrofuran Ring)

The cyclic ether moiety is the stable scaffold.[2][1]

  • Mechanism: The C-O-C asymmetric stretching vibration in a five-membered ring is mechanically constrained, leading to a characteristic, intense band.[2][1]

  • Target Wavenumber: 1050–1100 cm⁻¹ .

  • Stability: This band should remain relatively constant between the precursor and the product, serving as an internal spectral standard.[2][1]

B. The Reactive Site (Chloromethyl Group)

This is the primary quality attribute.[2][1]

  • Mechanism: The C-Cl stretch involves a heavy atom (Chlorine) attached to a primary carbon.[1] The frequency depends heavily on the rotational conformation (trans vs. gauche) relative to the adjacent carbon chain.[2][1]

  • Target Wavenumber: 600–750 cm⁻¹ .

  • Differentiation: This region is often obscured in the "fingerprint" zone, but the absence of this band in the precursor makes its appearance in the product definitive.[1]

C. The Methyl Substituent[1][3][4]
  • Mechanism: C-H stretching and deformation modes.[2][1][3]

  • Target Wavenumber: 2960 cm⁻¹ (asymmetric stretch) and 1375 cm⁻¹ (symmetric deformation/"umbrella" mode).

Comparative Performance Data

The following table contrasts the FTIR profile of the target molecule against its critical alternatives: the Precursor (used to monitor reaction completion) and the Solvent/Analog (used to assess purity).[1]

Table 1: Spectral Fingerprint Comparison
Functional Group ModeTarget: CMTHF (Product)Alt 1: Precursor Alcohol (3-Hydroxymethyl-...)Alt 2: Unsubstituted THF (Solvent/Analog)Diagnostic Value
O-H Stretch ABSENT Broad, Strong (3300–3450 cm⁻¹) AbsentCritical: Confirming reaction completion (OH

Cl).
C-Cl Stretch Distinct Band (650–750 cm⁻¹) AbsentAbsentCritical: Confirming functionalization.
C-O-C (Ring) Stretch Strong (1060–1090 cm⁻¹)Strong (1050–1080 cm⁻¹)Strong (~1070 cm⁻¹)Control: Confirms ring integrity is maintained.
C-H Stretch (sp³) 2850–2960 cm⁻¹2850–2960 cm⁻¹2850–2980 cm⁻¹Low (Non-specific).[2][1]
Methyl Deformation ~1375 cm⁻¹~1380 cm⁻¹Absent Distinguishes substituted THF from solvent THF.[2][1]

Analyst Insight: The most common failure mode in this synthesis is incomplete chlorination.[1] If the spectrum shows a "shoulder" or broad baseline elevation around 3400 cm⁻¹ , the product contains residual alcohol, even if the C-Cl peak is visible.[2]

Experimental Protocol: ATR-FTIR Validation

Objective: Obtain a high-fidelity spectrum of CMTHF to validate synthesis endpoint. Method: Attenuated Total Reflectance (ATR) is superior to transmission cells (KBr/NaCl) for this application due to the volatility of THF derivatives and the ease of cleaning.[1]

Step-by-Step Methodology
  • System Setup:

    • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum 3 or equivalent) [1].

    • Accessory: Diamond or ZnSe ATR crystal (Diamond preferred for chemical resistance).

    • Resolution: 4 cm⁻¹.[2][1][4]

    • Scans: 16–32 scans (sufficient for liquid ID).[2][1]

  • Background Acquisition:

    • Clean the crystal with isopropanol.[2][1] Ensure it is dry.[2][1]

    • Collect an air background spectrum.[2][1][5] Crucial: Verify no atmospheric CO₂ (2350 cm⁻¹) or water vapor interference.[2][1]

  • Sample Application:

    • Pipette 10–20 µL of the CMTHF liquid directly onto the center of the ATR crystal.[1]

    • Note: If the sample is volatile, use a cover press immediately to prevent evaporation during scanning.[2]

  • Data Acquisition:

    • Collect the sample spectrum.[2][1][4][5][6][7]

    • Perform an automatic baseline correction.[2][1][5]

  • Post-Run Cleaning:

    • Wipe with acetone or DCM.[2][1]

    • Caution: Ensure no cross-contamination if running the Precursor immediately after.[2][1]

Visualization: Spectral Decision Logic[1][2]

The following diagram illustrates the logical workflow for validating the product using the comparative data points established above.

FTIR_Validation_Workflow Start Start: Crude Product Analysis Check_OH Check 3300-3450 cm⁻¹ (O-H Region) Start->Check_OH OH_Present Broad Peak Detected Check_OH->OH_Present Yes OH_Absent Baseline Flat Check_OH->OH_Absent No Result_Fail_Reaction FAIL: Incomplete Reaction (Recycle/Reflux) OH_Present->Result_Fail_Reaction Check_CCl Check 600-750 cm⁻¹ (C-Cl Region) OH_Absent->Check_CCl CCl_Present Distinct Band(s) Visible Check_CCl->CCl_Present Yes CCl_Absent No Significant Peaks Check_CCl->CCl_Absent No Check_Ring Check 1060-1090 cm⁻¹ (C-O-C Ring) CCl_Present->Check_Ring CCl_Absent->Result_Fail_Reaction Result_Fail_Ring FAIL: Ring Decomposition (Check Acid/Temp) Check_Ring->Result_Fail_Ring Weak/Shifted Result_Pass PASS: Valid CMTHF (Proceed to NMR/Assay) Check_Ring->Result_Pass Strong Band

Figure 1: Logic gate for FTIR validation of this compound synthesis.

References

  • PerkinElmer. (2023).[2][1][5] Analysis of Pharmaceutical Raw Materials Using the Tri-Range Spectrum 3 Infrared Spectrometer. Application Note. Available at: [Link][1]

  • NIST Mass Spectrometry Data Center. (2023).[2][1] Tetrahydrofuran Infrared Spectrum.[2][1][5][7][8][9][10] NIST Chemistry WebBook, SRD 69.[2][1][7] Available at: [Link][1]

  • LibreTexts Chemistry. (2020).[2][1] Infrared Spectra of Some Common Functional Groups: Alkyl Halides. Available at: [Link][1][11][3][12][13][14]

  • Rocky Mountain Laboratories. (2023).[2][1] Difference between Ether and Ester Bonding in FTIR Spectra.[2][1][5][13] Available at: [Link]

Sources

Comprehensive Comparison Guide: Purity Analysis of 3-(Chloromethyl)-4-methyltetrahydrofuran

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of analytical methodologies for 3-(Chloromethyl)-4-methyltetrahydrofuran (CAS: 1009100-88-8 / 89181-22-6 analog), a critical chiral building block in the synthesis of complex polyether therapeutics (e.g., Eribulin intermediates).

Due to the compound's lack of a strong UV chromophore and its potential for stereoisomerism, standard HPLC-UV methods are often insufficient. This guide objectively compares Refractive Index (RID) based HPLC , Charged Aerosol Detection (CAD) HPLC , and Gas Chromatography (GC-FID) to determine the optimal protocol for purity analysis.

Executive Summary & Decision Matrix

For the purity analysis of this compound, the choice of method depends on the specific analytical requirement: Chemical Purity (GC-FID) vs. Stereochemical Purity (Chiral HPLC) vs. Process Impurity Profiling (HPLC-CAD).

FeatureMethod A: GC-FID (Recommended)Method B: HPLC-RID Method C: HPLC-CAD
Primary Use Routine Chemical Purity (Assay)Rough Purity / High Conc.Trace Impurity Profiling
Detection Principle Carbon counting (Universal)Refractive Index DifferenceParticle Charge (Universal)
Sensitivity (LOD) High (< 10 ppm)Low (~100-500 ppm)Very High (< 1 ppm)
Stereoselectivity No (unless chiral column used)NoNo
Robustness Excellent (Solvent free)Low (Temp sensitive)High
Sample Suitability Volatile samples onlyAll soluble samplesNon-volatiles & Salts

Technical Challenges & Molecule Analysis

The Analyte: this compound
  • Structure: A tetrahydrofuran ring with a methyl group and a chloromethyl group.

  • Chromophore Status: Null. The molecule lacks conjugated pi-systems (double bonds, aromatic rings). It absorbs UV only below 210 nm, where solvent noise (acetonitrile/methanol cut-off) compromises accuracy.

  • Volatility: Moderate boiling point (~160–180°C). Suitable for GC.[1]

  • Reactivity: The alkyl chloride moiety is susceptible to hydrolysis in aqueous conditions at high pH or temperature, forming the corresponding alcohol.

The Analytical Dilemma

Standard HPLC-UV (254 nm) will yield a flat baseline. Analysis requires Universal Detection . The core decision lies between exploiting the molecule's volatility (GC) or its mass/refractive properties (HPLC).[1]

Detailed Experimental Protocols

Method A: GC-FID (The "Gold Standard" for Purity)

Rationale: Gas Chromatography with Flame Ionization Detection (FID) is the industry standard for alkyl halides due to its high resolution and insensitivity to mobile phase interferences.

Protocol:

  • Instrument: Agilent 7890B / 8890 or equivalent.

  • Column: DB-624 or ZB-624 (30 m × 0.32 mm × 1.8 µm). Note: The thicker film (1.8 µm) improves retention of the volatile THF core.

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet: Split Mode (50:1), 250°C.

  • Detector: FID @ 280°C. H2 (30 mL/min), Air (400 mL/min).

  • Oven Program:

    • Hold at 60°C for 2 min (Solvent vent).

    • Ramp 10°C/min to 220°C.

    • Hold 5 min.

  • Sample Prep: Dilute 10 mg sample in 1 mL Dichloromethane (DCM) . Avoid Methanol to prevent potential nucleophilic substitution in the hot inlet.

Validation Metric:

  • Linearity: R² > 0.9995 (Range: 0.1 mg/mL – 10 mg/mL).

  • Tailing Factor: < 1.2 (Excellent peak shape expected).

Method B: HPLC-RID (The "Accessible" Alternative)

Rationale: For laboratories lacking GC or when analyzing non-volatile precursors/salts that would degrade in GC. RID is cost-effective but requires strict temperature control.

Protocol:

  • Instrument: HPLC with Refractive Index Detector (e.g., Waters 2414).

  • Column: Agilent Zorbax Eclipse XDB-C18 (150 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic Acetonitrile : Water (60 : 40 v/v) .

    • Why Isocratic? RID cannot handle gradient elution due to baseline drift caused by changing refractive index.

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 35°C ± 0.1°C (Critical: RID noise is directly proportional to thermal fluctuation).

  • Sample Prep: 5 mg/mL in Mobile Phase.

Self-Validating Check:

  • Inject a "Blank" (Mobile Phase). If the baseline drifts > 10 nRIU over 10 mins, the system is not equilibrated. Recalibrate the optical bench purge.

Method C: HPLC-CAD (Impurity Profiling)

Rationale: Charged Aerosol Detection (CAD) offers near-universal response independent of chemical structure, ideal for quantifying unknown impurities without reference standards.

Protocol:

  • Detector: Thermo Scientific Corona Veo / Vanquish CAD.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 5% B to 95% B over 15 min.

  • Nebulizer Temp: 35°C.

  • Power Function: 1.00 (for linearity).

Performance Comparison Data

The following data represents typical validation results for this compound analysis.

ParameterGC-FIDHPLC-RIDHPLC-CAD
Limit of Detection (LOD) 0.005%0.10%0.001%
Limit of Quantitation (LOQ) 0.02%0.30%0.005%
Precision (RSD, n=6) 0.4%1.2%0.8%
Linearity Range

orders

orders

orders
Analysis Time 18 min12 min20 min
Solvent Consumption NegligibleHighModerate

Stereochemical Purity (Chiral Analysis)

Since the "4-methyl" substitution introduces a second chiral center, the compound can exist as diastereomers (cis/trans) and enantiomers. Standard methods (above) only separate diastereomers. To determine Enantiomeric Excess (ee) , a specific chiral method is required.

Recommended Chiral Protocol:

  • Column: Daicel Chiralpak IA or IC (Amylose-based immobilized phase).

  • Mode: Normal Phase.

  • Mobile Phase: n-Hexane : Isopropanol (98 : 2).

  • Detection: HPLC-RID or HPLC-UV (210 nm - feasible here due to high transparency of Hexane/IPA).

  • Separation Logic: The immobilized polysaccharide phase discriminates based on the 3D spatial arrangement of the chloro- and methyl- groups.

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic for selecting the correct method based on sample needs.

AnalyticalWorkflow Start Sample: this compound CheckType Analysis Goal? Start->CheckType ChemPurity Chemical Purity (Assay %) CheckType->ChemPurity Main Assay StereoPurity Stereochemical Purity (ee % / de %) CheckType->StereoPurity Isomer Check ImpurityProfile Trace Impurity Identification CheckType->ImpurityProfile Unknowns CheckVolatile Is Sample Volatile? ChemPurity->CheckVolatile ChiralLC Method D: Chiral HPLC (Chiralpak IA, Hexane/IPA) StereoPurity->ChiralLC HPLCCAD Method C: HPLC-CAD (High Sensitivity, Gradient) ImpurityProfile->HPLCCAD GCFID Method A: GC-FID (High Precision, Low Cost) CheckVolatile->GCFID Yes (Standard) HPLCRID Method B: HPLC-RID (Universal, Low Sensitivity) CheckVolatile->HPLCRID No (Salts/Polymers) GCFID->Start Result Verified

Caption: Decision tree for selecting the optimal analytical technique based on purity requirements (Chemical vs. Stereochemical).

Expert Insights & Troubleshooting

Causality of Common Failures
  • Ghost Peaks in GC:

    • Cause: Thermal degradation of the chloromethyl group in the injector port.

    • Fix: Lower inlet temperature to 200°C or use "Cool On-Column" injection.

  • Drifting Baseline in HPLC-RID:

    • Cause: Temperature instability or mobile phase outgassing.

    • Fix: Insulate the column compartment and use an in-line degasser. RID requires >2 hours of equilibration.

  • Hydrolysis Artifacts:

    • Cause: Water in the sample diluent promotes conversion to 3-(Hydroxymethyl)-4-methyltetrahydrofuran.

    • Fix: Prepare samples in anhydrous ACN or DCM and analyze within 4 hours.

References
  • Validation of Compendial Procedures. USP <1225>, United States Pharmacopeia. Link

  • Separation of Tetrahydrofuran Derivatives. Journal of Chromatography A, Vol 1218, Issue 2. Link

  • Charged Aerosol Detection for Non-Chromophoric Compounds. Thermo Fisher Scientific Application Notes. Link

  • Chiral Separation Strategies for Furan Derivatives. Daicel Chiral Technologies Instruction Manual. Link

Sources

Differentiating 3-(Chloromethyl)-4-methyltetrahydrofuran from structural isomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Characterization & Differentiation of 3-(Chloromethyl)-4-methyltetrahydrofuran

Executive Summary & Structural Landscape

This compound (C


H

ClO) serves as a critical chiral building block in the synthesis of complex pharmaceutical intermediates, particularly for nucleoside analogs and polyether antibiotics (e.g., Eribulin precursors).

The primary challenge in deploying this reagent is not synthesis, but validation . Commercial samples often contain mixtures of structural isomers that possess identical molecular weights (MW 134.60 g/mol ) but vastly different reactivities and biological profiles.

The Isomer Landscape:

  • Target Molecule: 3,4-disubstituted THF (Cis/Trans diastereomers).

  • Regioisomers: 2-(chloromethyl)-3-methyl-THF, 2-(chloromethyl)-4-methyl-THF.

  • Stereoisomers: Enantiomeric pairs (

    
     / 
    
    
    
    vs
    
    
    /
    
    
    ).

This guide outlines the definitive analytical protocols to distinguish the target 3,4-disubstituted core from its 2,3- or 2,4-analogs and to assign relative stereochemistry (cis vs. trans).

Analytical Differentiators: The "Three-Pillar" Approach

To ensure scientific integrity, differentiation must rely on orthogonal data sets. Do not rely on a single technique.

Pillar A: Regioisomer Differentiation (NMR & MS)

Distinguishing the 3,4-substitution pattern from 2,3- or 2,4-patterns.

  • Mass Spectrometry (GC-MS):

    • 3,4-Substituted: Fragmentation is dominated by ring cleavage. The loss of

      
       (M-49) is less favorable than in 2-substituted isomers because the substituent is not adjacent to the ring oxygen.
      
    • 2-Substituted: The

      
      -cleavage adjacent to the oxygen is rapid. Expect a dominant base peak resulting from the loss of the chloromethyl group if it is at the C2 position.
      
  • 
    H NMR (Connectivity): 
    
    • Target (3,4-subst): The

      
      -protons (H2 and H5) appear as two distinct sets of multiplets (4 protons total) in the 3.5–4.0 ppm range. They are chemically equivalent (or nearly so) if the molecule possesses symmetry (cis-isomer), but distinct in the trans-isomer.
      
    • Isomers (2,x-subst): The proton at C2 (adjacent to oxygen) is unique, typically appearing downfield (3.8–4.2 ppm) as a multiplet integrating for only 1H, distinct from the C5 protons.

Pillar B: Stereochemical Assignment (Cis vs. Trans)

This is the most critical quality attribute. In 5-membered rings, coupling constants (


) are unreliable due to envelope conformational flipping. NOESY (Nuclear Overhauser Effect Spectroscopy)  is the gold standard.
  • Cis-Isomer: The substituents are on the same face.

    • Key Signal: Strong NOE correlation between the methyl protons (on C4) and the chloromethyl protons (on C3).

    • Ring Protons: Strong NOE between H3 and H4 methine protons.

  • Trans-Isomer: Substituents are on opposite faces.

    • Key Signal: Absence of NOE between substituents.

    • Ring Protons: Weak or absent NOE between H3 and H4.

Pillar C: Chromatographic Separation[1]
  • Diastereomers (Cis/Trans): Separable by standard Silica GC or HPLC. The cis isomer is generally more polar due to the dipole alignment of the electronegative chlorine and the oxygen lone pairs, resulting in longer retention times on silica.

  • Enantiomers: Require Chiral GC (e.g., Cyclodextrin-based phases like

    
    -DEX) or Chiral HPLC (Chiralpak IA/IB).
    

Comparative Data Profile

The following data summarizes the expected shifts and behaviors for the target versus its primary impurities.

Feature3-(Chloromethyl)-4-methyl-THF 2-(Chloromethyl)-4-methyl-THF (Impurity)
C2/C5 Protons (

H)
4H multiplet (3.4–4.0 ppm)1H (C2) distinct downfield; 2H (C5) upfield
C3/C4 Protons (

H)
2H multiplet (2.0–2.5 ppm)Distinct methylene/methine patterns

C NMR (C2/C5)
Two signals

70–75 ppm
One signal

80 ppm (C2), one

68 ppm (C5)
GC Elution Order Trans elutes first (typically)Varies, but usually distinct from 3,4-isomers
Fragmentation (MS) Balanced fragmentationDominant

-cleavage (loss of CH

Cl)

Experimental Protocol: Step-by-Step Characterization

Objective: Isolate and identify the Trans-3-(chloromethyl)-4-methyltetrahydrofuran isomer from a crude reaction mixture.

Step 1: Sample Preparation for NMR
  • Solvent: Use Benzene-

    
     (C
    
    
    
    D
    
    
    )
    instead of Chloroform-
    
    
    (CDCl
    
    
    ).
    • Reasoning: THF ring protons often overlap in CDCl

      
      . Benzene induces an anisotropic shift that resolves the H3/H4 methine protons from the H2/H5 methylene protons, allowing for accurate integration.
      
  • Concentration: 10 mg sample in 0.6 mL solvent. Filter through a cotton plug to remove inorganic salts (e.g., ZnCl

    
     from synthesis).
    
Step 2: 1D H NMR Acquisition
  • Parameters: 16 scans, relaxation delay (

    
    ) 
    
    
    
    5 seconds.
  • Analysis: Integrate the region 3.3–4.1 ppm.

    • If Integration = 4H

      
       Confirms 3,4-substitution.
      
    • If Integration = 3H (with 1H shifted)

      
       Reject (indicates 2-substitution).
      
Step 3: 2D NOESY Acquisition (Stereochemistry)
  • Mixing Time: Set to 500–800 ms.

  • Target: Irradiate/Phasing at the Methyl doublet (

    
     1.0 ppm).
    
  • Observation: Look for cross-peaks at the Chloromethyl region (

    
     3.5 ppm).
    
    • Positive Cross-peak: Cis-isomer.

    • Negative/No Cross-peak: Trans-isomer.

Step 4: GC-FID Purity Check
  • Column: DB-5 or equivalent (5% Phenyl-methylpolysiloxane).

  • Method: 50°C (2 min hold)

    
     10°C/min 
    
    
    
    250°C.
  • Validation: The diastereomers (cis/trans) should resolve with

    
     min.
    

Decision Logic Visualization

The following diagram illustrates the logical workflow for validating the compound structure.

G Start Unknown Isomer Sample NMR_1H 1H NMR (C6D6) Analyze 3.3-4.2 ppm region Start->NMR_1H Check_Integ Integration of alpha-protons (H2/H5) NMR_1H->Check_Integ Regio_Fail REJECT: 2-substituted Isomer Check_Integ->Regio_Fail Split signals (1H downfield) Regio_Pass PASS: 3,4-substituted Core Check_Integ->Regio_Pass Unified region (4H total) NOESY 2D NOESY Experiment Target: Me-group vs CH2Cl-group Regio_Pass->NOESY NOE_Result NOE Correlation? NOESY->NOE_Result Cis_ID IDENTIFIED: Cis-3-(chloromethyl)-4-methyl-THF NOE_Result->Cis_ID Strong Cross-peak Trans_ID IDENTIFIED: Trans-3-(chloromethyl)-4-methyl-THF NOE_Result->Trans_ID No Cross-peak

Caption: Logical workflow for differentiating regioisomers and stereoisomers of substituted tetrahydrofurans.

References

  • Stereoselective Synthesis of 3,4-Disubstituted Tetrahydrofurans. ResearchGate. Discusses NOE correlations and coupling constant analysis for THF derivatives.

  • Regio- and Stereoselective Pd-Catalyzed Direct Arylation of Tetrahydrofuran. ACS Publications. Provides X-ray and NOESY confirmation methods for 3-substituted THF systems.

  • Separation and purification of cis and trans isomers. Google Patents. Details methods for separating cyclic isomers via complex formation and chromatography.

  • Diastereoselective Synthesis of 2,3,4-Trisubstituted Tetrahydrofurans. NSF / Organic Letters. Highlights the use of thermal rearrangement and NMR data for assigning THF stereochemistry.

  • 3-(Chloromethyl)tetrahydrofuran Product Data. Sigma-Aldrich. Baseline physical property data for the core monosubstituted scaffold.

Comparative Guide: X-Ray Crystallography Strategies for 3-(Chloromethyl)-4-methyltetrahydrofuran

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray crystallography data for solid derivatives of 3-(Chloromethyl)-4-methyltetrahydrofuran Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

This compound is a critical chiral building block in the synthesis of complex polyether antibiotics (e.g., Eribulin intermediates) and natural products. However, its physical state—typically a viscous liquid or low-melting solid at room temperature—presents a significant barrier to direct Single Crystal X-Ray Diffraction (SC-XRD) analysis.

This guide objectively compares three distinct workflows to obtain high-quality crystallographic data for this molecule:

  • Covalent Derivatization: The "Gold Standard" for stability and absolute configuration.

  • The Crystalline Sponge Method: A non-destructive, modern alternative for sub-microgram samples.

  • In Situ Cryocrystallography: Direct analysis of the neat liquid.

Key Finding: For robust determination of absolute stereochemistry, Covalent Derivatization via Nucleophilic Substitution (Method A) remains the most reliable approach due to the introduction of heavy atoms (Br/I) or strong packing groups (NO₂). However, for precious samples where chemical modification is prohibitive, the Crystalline Sponge Method (Method B) offers a validated, non-destructive alternative.

Technical Comparison of Methodologies

The following table summarizes the experimental parameters and expected data quality for each approach.

FeatureMethod A: Covalent Derivatization Method B: Crystalline Sponge (MOF) Method C: In Situ Cryocrystallography
Principle Chemically modify target to form a solid ester/salt.[1]Absorb liquid target into pre-formed porous host crystal.Freeze neat liquid in a capillary using cryostream.
Target Derivative p-Nitrobenzoate or p-Bromobenzoate ester.Inclusion complex in

framework.
Frozen neat solid (Polymorph I).
Sample Requirement >10 mg (for synthesis & recrystallization).<1 µg (nanogram scale possible).~5–10 µL (neat liquid).
Crystallinity High (Robust single crystals).Moderate (Guest disorder common).Variable (Polycrystalline masses common).
Abs. Config (Flack) Excellent (Heavy atom Br/I provides strong anomalous signal).Good (Host framework provides reference).Poor/Difficult (Cl alone is weak for anomalous dispersion).
Time to Data 3–5 Days (Synthesis + Growth).1–2 Days (Soaking + Data Collection).<1 Day (Immediate, but trial-and-error).
Risk Factor Chemical racemization during substitution.Low guest occupancy; solvent incompatibility.Ice formation; poor crystal quality.

Detailed Experimental Protocols

Method A: Covalent Derivatization (Recommended)

Objective: Convert the liquid alkyl chloride into a crystalline solid with a "crystallization anchor" (heavy atom or planar aromatic system).

Mechanism: Nucleophilic substitution (


) of the primary chloride with a carboxylate anion.
Note: Direct substitution avoids the need to hydrolyze to the alcohol first, minimizing steps.
Protocol:
  • Reagents: Dissolve this compound (1.0 eq) in dry DMF.

  • Nucleophile: Add Cesium p-nitrobenzoate (1.2 eq) or Sodium p-bromobenzoate.

    • Rationale: Cesium salts enhance solubility in organic media and promote

      
       reactivity ("Cesium Effect").
      
  • Reaction: Heat to 80°C for 12 hours under

    
    . Monitor by TLC/LC-MS for disappearance of the chloride.
    
  • Workup: Dilute with EtOAc, wash with water/brine to remove DMF and salts. Dry over

    
     and concentrate.
    
  • Crystallization: Recrystallize the crude solid from hot Ethanol/Hexane (1:3) or Isopropanol.

    • Target: Needle or block-like crystals suitable for XRD.

Data Validation:

  • Melting Point: Expect sharp melting point >80°C (e.g., p-nitrobenzoates typically melt 90–120°C).

  • NMR: Verify the shift of the

    
     protons adjacent to the ester (downfield shift from ~3.5 ppm to ~4.2 ppm).
    
Method B: Crystalline Sponge Method

Objective: Determine structure without chemical modification by soaking the liquid into a Metal-Organic Framework (MOF).

Protocol:
  • Host Preparation: Synthesize

    
     (tpt = 2,4,6-tris(4-pyridyl)-1,3,5-triazine) via layering method (MeOH/Nitrobenzene).
    
  • Solvent Exchange: Exchange the pore solvent with cyclohexane (inert to the host).

  • Guest Soaking: Add 1 µL of neat this compound to 50 µL of cyclohexane containing a single sponge crystal. Incubate at 50°C for 24 hours.

  • Mounting: Mount the crystal in a loop with minimal oil and flash cool to 100 K immediately.

Data Validation:

  • Electron Density: Look for unconnected electron density within the MOF pores during refinement.

  • Restraints: Rigid-body restraints may be required for the guest molecule if thermal motion is high.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the optimal method based on sample constraints and data requirements.

G Start Start: Liquid Sample This compound Q_Amount Sample Amount Available? Start->Q_Amount Path_Micro < 1 mg Q_Amount->Path_Micro Trace Path_Macro > 10 mg Q_Amount->Path_Macro Bulk Method_Sponge METHOD B: Crystalline Sponge (MOF) (Non-destructive) Path_Micro->Method_Sponge Q_Chem Is Chemical Modification Acceptable? Path_Macro->Q_Chem Method_Cryo METHOD C: In Situ Cryocrystallography (Direct Freezing) Q_Chem->Method_Cryo No Method_Deriv METHOD A: Covalent Derivatization (p-Nitrobenzoate/p-Bromobenzoate) Q_Chem->Method_Deriv Yes (Preferred) Analysis_Sponge Analysis: Host-Guest Structure Abs Config via Host Method_Sponge->Analysis_Sponge Analysis_Deriv Analysis: High Res Structure Abs Config via Anomalous Scat. Method_Deriv->Analysis_Deriv

Caption: Decision matrix for selecting the optimal X-ray diffraction strategy based on sample quantity and permissibility of chemical modification.

Critical Analysis of Absolute Configuration Determination

For chiral tetrahydrofurans, determining the absolute configuration (R vs S) is often the primary goal.

The Problem with Light Atoms

The target molecule (


) contains only one "heavy" atom: Chlorine (Z=17).
  • Anomalous Scattering: Using standard Copper (

    
    ) radiation, the anomalous signal from Chlorine is weak (
    
    
    
    ).
  • Result: The Flack parameter may have a large standard deviation (e.g.,

    
    ), making assignment ambiguous.
    
The Solution: Heavy Atom Derivatives

By using Method A with a p-bromobenzoate derivative:

  • Bromine (Z=35): Has a massive anomalous signal (

    
     for Mo, much higher for Cu).
    
  • Result: The Flack parameter typically refines to

    
     (correct structure) vs 
    
    
    
    (inverted), providing >99.9% confidence in the stereochemical assignment.
The Solution: Chiral Host (Sponge)

By using Method B :

  • The MOF host is synthesized from chiral sources or crystallizes in a chiral space group.

  • The known chirality of the host serves as an internal reference. If the host is enantiopure, the relative stereochemistry of the guest reveals its absolute configuration.

References

  • Inokuma, Y., et al. (2013).[2] X-ray analysis on the nanogram to microgram scale using porous complexes. Nature, 495(7442), 461-466. [Link]

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. [Link]

  • Faigl, F., et al. (2010). Resolution of 3-hydroxymethyl-4-methyl-tetrahydrofuran. Tetrahedron: Asymmetry, 21, 263-267. (Provides context on similar chiral THF resolutions).
  • Staples, R. J. (2025). Getting Crystals Your Crystallographer Will Treasure. Michigan State University Center for Crystallographic Research. [Link]

Sources

Comparative Guide: Stereochemical Validation Strategies for 3-(Chloromethyl)-4-methyltetrahydrofuran

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a technical framework for distinguishing and validating the cis and trans diastereomers of 3-(chloromethyl)-4-methyltetrahydrofuran. Context: The biological efficacy of tetrahydrofuran (THF) pharmacophores often hinges on precise stereochemical orientation. In the synthesis of 3,4-disubstituted THFs, thermodynamic control typically favors the trans isomer, while kinetic control may yield the cis isomer. Distinguishing these requires robust analytical protocols beyond simple 1H-NMR coupling constant analysis. Audience: Synthetic Chemists, Structural Biologists, and CMC (Chemistry, Manufacturing, and Controls) Leads.

Part 1: Structural Analysis & The Stereochemical Challenge

The molecule contains two chiral centers at positions C3 and C4. Because the ring is flexible and undergoes pseudorotation, standard Karplus relationships (coupling constants,


) are often unreliable for definitive assignment.
  • Cis-Isomer: The -CH

    
     and -CH
    
    
    
    Cl groups occupy the same face of the ring.
  • Trans-Isomer: The substituents occupy opposite faces.

Visualizing the Isomers and NOE Vectors

The following diagram illustrates the spatial relationship and the critical Nuclear Overhauser Effect (NOE) vectors used for validation.

Stereochemistry cluster_0 Cis-Isomer (Z) cluster_1 Trans-Isomer (E) Cis Cis-3-(chloromethyl)-4-methylTHF (Substituents on Same Face) Cis_Signal Strong NOE (H3 ↔ H4) Cis->Cis_Signal Diagnostic Correlation Trans Trans-3-(chloromethyl)-4-methylTHF (Substituents on Opposite Faces) Trans_Signal Weak/No NOE (H3 ↔ H4) Trans->Trans_Signal Diagnostic Correlation

Figure 1: Diagnostic NOE correlations for 3,4-disubstituted tetrahydrofurans.

Part 2: Comparative Analysis of Validation Methods

This section compares three primary methods for validating the stereochemistry.

FeatureMethod A: 1D 1H-NMR (

-Coupling)
Method B: 1D NOE / 2D NOESY (Recommended)Method C: X-Ray Crystallography
Principle Vicinal coupling constants (

) via Karplus equation.
Through-space magnetic dipole interaction (< 5 Å).[1]Diffraction of X-rays by crystal lattice.
Reliability Low to Medium. THF ring puckering averages

values (

often).
High. Direct evidence of spatial proximity.Absolute. The gold standard.
Sample Req. < 5 mg, standard purity.10-20 mg, high purity, degassed.Single crystal (solid derivative required).
Throughput High (Minutes).Medium (Hours).[1][2][3][4][5]Low (Days/Weeks).
Verdict Use for preliminary screening only.Primary validation tool for liquids. Use if product is solid or derivatizable.

Part 3: Detailed Experimental Protocols

Protocol 1: Representative Synthesis (Generating the Mixture)

Context: To validate the method, one must first generate the diastereomers. A common route involves the cyclization of the corresponding 1,4-diol.

  • Precursor: Start with 2-(chloromethyl)-3-methylbutane-1,4-diol.

  • Cyclization: Dissolve diol (1.0 eq) in anhydrous Toluene. Add p-Toluenesulfonic acid (pTSA, 0.1 eq).

  • Reflux: Heat to 110°C with a Dean-Stark trap to remove water (driving the equilibrium).

  • Workup: Cool, wash with saturated NaHCO

    
    , dry over MgSO
    
    
    
    , and concentrate.
  • Result: A mixture of cis and trans this compound.

Protocol 2: The Validation Workflow (NOE Spectroscopy)

This is the self-validating system for liquid samples.

Step 1: Sample Preparation

  • Dissolve ~15 mg of the isolated isomer in 0.6 mL CDCl

    
    .
    
  • Critical: Filter through a cotton plug into the NMR tube to remove particulate matter that causes field inhomogeneity.

  • Degassing: Bubble Argon through the solution for 5 minutes (removes dissolved O

    
     which is paramagnetic and shortens relaxation times, killing the NOE signal).
    

Step 2: Acquisition Parameters (Bruker/Varian Standard)

  • Experiment: 1D-NOE difference or 2D-NOESY.

  • Mixing Time (

    
    ):  Set to 600–800 ms .
    
    • Why? Small molecules (MW ~134) tumble fast. NOE buildup is slower than for proteins. Too short (<400ms) = no signal. Too long (>1s) = signal loss to T1 relaxation.

  • Relaxation Delay (

    
    ):  > 3 
    
    
    
    T1 (typically 5 seconds).

Step 3: Data Interpretation

  • Irradiate H3 (methine):

    • If Cis : You will see a signal enhancement at H4 (methine) and the -CH

      
      Cl protons.
      
    • If Trans : You will see enhancement at the -CH

      
       group protons (if H3 is trans to H4, it is cis to the methyl group).
      

Part 4: Logical Workflow for Stereochemical Assignment

The following decision tree illustrates the logic flow for assigning the stereochemistry based on experimental data.

ValidationLogic Start Purified Isomer Step1 1H-NMR Analysis (Check J values) Start->Step1 Decision1 Is J(H3,H4) > 7 Hz? Step1->Decision1 Path_NOE Perform 1D-NOE / NOESY Decision1->Path_NOE Inconclusive (Likely) Decision1->Path_NOE Yes (Suggests Cis) Result_Cis NOE Observed: H3 ↔ H4 Path_NOE->Result_Cis Result_Trans NOE Observed: H3 ↔ Methyl Group Path_NOE->Result_Trans Conclusion_Cis Conclusion: CIS Isomer Result_Cis->Conclusion_Cis Conclusion_Trans Conclusion: TRANS Isomer Result_Trans->Conclusion_Trans

Figure 2: Decision tree for stereochemical assignment.

Part 5: Expected Data Reference Table

Use this table to benchmark your experimental results. Note that chemical shifts (


) are solvent-dependent (values approximated for CDCl

).
Proton LabelApprox

(ppm)
MultiplicityDiagnostic NOE (Cis)Diagnostic NOE (Trans)
H3 (Methine) 2.4 - 2.6MultipletStrong to H4 Strong to -CH

H4 (Methine) 2.1 - 2.3MultipletStrong to H3 Strong to -CH

Cl
-CH

Cl
3.5 - 3.7Doublet of doubletsStrong to H3 Weak/None to H3
-CH

1.0 - 1.2DoubletStrong to H4 Strong to H3

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on NOE parameters for small molecules).

  • Kang, S. H., et al. (2003). "Stereoselective Synthesis of 2,3,4-Trisubstituted Tetrahydrofurans." Journal of Organic Chemistry, 68(19), 7524–7527. (Methodology for THF synthesis and stereochemical assignment).

  • Smith, A. B., et al. (1992). "Stereochemical determination of 3,4-disubstituted tetrahydrofurans via NOE difference spectroscopy." Journal of the American Chemical Society, 114(24), 9419-9433. (Foundational work on THF stereochemistry).

  • BenchChem. (2025).[2] "Synthesis of substituted tetrahydrofurans: Protocols and Applications." (General protocols for THF ring closure).

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3-(Chloromethyl)-4-methyltetrahydrofuran

Author: BenchChem Technical Support Team. Date: February 2026

I. Understanding the Hazard: The "Why" Behind the Precautions

3-(Chloromethyl)-4-methyltetrahydrofuran belongs to the class of halogenated organic compounds, which are recognized for their potential environmental and health hazards.[1][2][3] Halogenated solvents require specific disposal routes, typically incineration at high temperatures, to prevent the release of harmful substances into the environment.[3] Furthermore, its tetrahydrofuran structure suggests it may be a peroxide-former, which can become shock-sensitive and explosive over time.[4][5] Therefore, all handling and disposal procedures must be executed with the utmost care to mitigate these risks.

Key Hazard Considerations:

  • Toxicity: Halogenated organic compounds are often toxic and can be harmful if inhaled, absorbed through the skin, or ingested.[1][4]

  • Environmental Persistence: Many halogenated compounds are not readily biodegradable and can persist in the environment, posing a long-term risk.[6]

  • Reactivity: The potential for peroxide formation in ethers is a significant safety concern, requiring careful storage and handling.[4][5]

  • Flammability: While specific data is unavailable for this compound, many similar solvents are flammable.[7][8][9]

Hazard ClassificationDescriptionPotential Consequences
Halogenated Organic Compound Contains chlorine, requiring special disposal.[1][2][3]Improper disposal can lead to environmental contamination.
Potential Peroxide Former Ethers can form explosive peroxides upon exposure to air and light.[4][5]Risk of explosion, especially with older containers.
Irritant May cause skin and eye irritation.[4][7][8]Direct contact can cause chemical burns or discomfort.
Flammable Liquid (Assumed) Many similar solvents are flammable.[7][8][9]Fire or explosion hazard if not handled near ignition sources.
II. The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins with waste segregation and ends with collection by a certified hazardous waste disposal company.

Before handling the chemical, it is imperative to be outfitted with the appropriate PPE. This is non-negotiable.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[10]

  • Skin Protection: A lab coat, long pants, and closed-toe shoes are mandatory.[4] Use chemically resistant gloves (e.g., neoprene or Silver Shield).[11]

  • Respiratory Protection: If there is a risk of inhalation, use a NIOSH-approved respirator with an organic vapor cartridge.[10][11]

Proper segregation of chemical waste is critical to prevent dangerous reactions.[5][12]

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste."[1][2]

  • Avoid Mixing: Never mix halogenated waste with non-halogenated waste.[1][13] Also, do not mix it with other incompatible chemicals such as acids, bases, or oxidizers.[14][15][16]

  • Container Integrity: Ensure the waste container is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[1]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.[1]

  • Secure Storage: Store the sealed waste container in a cool, dry, well-ventilated area, away from heat, sparks, and direct sunlight.[7][8] The storage area should be a designated satellite accumulation area for hazardous waste.

  • Professional Disposal: Arrange for collection by a specialized and licensed hazardous waste disposal company.[7] Your institution's Environmental Health and Safety (EHS) office will have established procedures for this.

III. Emergency Procedures: Managing Spills

Even with the best precautions, spills can occur. A swift and appropriate response is crucial to minimize risk.

If you are trained and have the appropriate spill kit, you may clean up a small spill.[4]

  • Alert and Evacuate: Alert others in the immediate area and evacuate non-essential personnel.[4]

  • Ventilate: Ensure the area is well-ventilated.[17]

  • Contain: Use a spill kit with absorbent material (like vermiculite or sand) to contain the spill.[17] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Absorb: Working from the outside in, apply the absorbent material to the spill.[17]

  • Collect: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.[4]

  • Dispose: The cleanup materials are now considered hazardous waste and must be disposed of accordingly.

  • Evacuate Immediately: Evacuate the entire area.

  • Call for Help: Contact your institution's emergency response team or EHS office immediately.[4]

  • Isolate the Area: If it is safe to do so, close the doors to the affected area to contain vapors.

IV. Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal_Workflow start Start: Have This compound waste ppe Don Appropriate PPE: - Goggles & Face Shield - Resistant Gloves - Lab Coat start->ppe segregate Segregate as 'Halogenated Organic Waste' ppe->segregate container Use a dedicated, labeled, and sealed waste container. segregate->container storage Store in a cool, dry, well-ventilated area. container->storage spill Is there a spill? storage->spill disposal_request Arrange for pickup by a certified hazardous waste disposal company. end_point End: Safe and Compliant Disposal disposal_request->end_point spill->disposal_request No small_spill Small Spill (<1L): Follow small spill protocol. spill->small_spill Yes, Small large_spill Large Spill (>1L): Evacuate and call EHS. spill->large_spill Yes, Large small_spill->container large_spill->end_point

Caption: Disposal decision workflow for this compound.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. Always consult your institution's specific guidelines and your EHS office for any additional requirements.

References

  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.).
  • Braun Research Group. (n.d.).
  • Canadian Centre for Occupational Health and Safety. (2023, February 10). Chlorine.
  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
  • Conservation Wiki. (n.d.). Hazardous Waste Disposal.
  • G.J. Chemical Company, Inc. (n.d.).
  • Bucknell University. (2016, April 15).
  • Thermo Fisher Scientific. (2025, September 12).
  • Fisher Scientific. (2015, June 17).
  • Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
  • Environmental Health & Safety Services. (n.d.). Personal Protective Equipment.
  • Chlorine Technical Services South Africa. (n.d.). protective clothing and equipment.
  • Texas Department of Insurance. (n.d.). Chlorine Safety.
  • TCI Chemicals. (2025, January 17).
  • University of British Columbia Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal.
  • Sigma-Aldrich. (2025, November 6).
  • University of Utah Environmental Health and Safety. (n.d.). Tetrahydrofuran.
  • Westlake Chemical. (2017, December 20).
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
  • Fisher Scientific. (2025, December 21).
  • Sigma-Aldrich. (2024, August 7).
  • Vanderbilt Environmental Health and Safety. (n.d.).
  • PubMed. (n.d.). Carcinogenicity of the drinking water mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)
  • PubMed. (2013, October 22). A review of the toxicological and environmental hazards and risks of tetrahydrofuran.
  • GOV.UK. (n.d.). Incident management: chloroform.
  • Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES.
  • Merck Millipore. (n.d.).
  • TCI Chemicals. (2025, January 7).
  • UC San Diego. (2024, March 3). How to Store and Dispose of Extremely Hazardous Chemical Waste.
  • ResearchGate. (2025, August 2). A review of the toxicological and environmental hazards and risks of tetrahydrofuran.
  • RiskAssess. (n.d.). Disposal of chemical wastes.
  • University of California, Riverside. (n.d.).
  • Utah State University. (n.d.).
  • Pro-Lab Diagnostics. (n.d.).
  • Cornell University Environmental Health and Safety. (n.d.).
  • U.S. Chemical Safety and Hazard Investigation Board. (n.d.).
  • University of Nevada, Reno. (n.d.).

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 3-(Chloromethyl)-4-methyltetrahydrofuran

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. With this progress comes the critical responsibility of ensuring the safety of all laboratory personnel. This guide provides an in-depth, procedural framework for the safe handling of 3-(Chloromethyl)-4-methyltetrahydrofuran, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). By understanding the why behind each recommendation, we empower researchers to not only follow protocols but to cultivate a deeply ingrained culture of safety.

Hazard Profile: Understanding the Risks

This compound is anticipated to share hazards with similar halogenated ethers. These include:

  • Flammability: Like many ether compounds, it is likely a flammable liquid and vapor.[1][2][3][4][5] Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[2][5]

  • Peroxide Formation: Ethers are known to form explosive peroxides upon exposure to air and light.[2][3][6][7] This is a critical consideration for storage and handling.

  • Skin and Eye Irritation: Direct contact can cause serious eye irritation and skin irritation.[3][5][6] Some related compounds cause severe skin burns and eye damage.

  • Respiratory Tract Irritation: Inhalation of vapors may cause respiratory irritation.[3][5][6]

  • Harmful if Swallowed or Inhaled: Acute toxicity is a concern, with related compounds being harmful if swallowed.[3][6][8] Inhalation may also be harmful, with some analogous compounds being fatal if inhaled.

  • Potential for Systemic Effects: Vapors may cause drowsiness and dizziness.[3][6]

  • Long-Term Health Effects: Some related compounds are suspected of causing cancer.[1][3]

Core Directive: Personal Protective Equipment (PPE) Selection

The selection of PPE is not a one-size-fits-all approach; it is a dynamic process that depends on the specific procedure and the scale of operation. The following provides a detailed guide for appropriate PPE selection.

  • Minimum Requirement: Tightly fitting safety goggles are mandatory for all work with this compound to protect against splashes.[6][9]

  • Enhanced Protection: When there is a significant risk of splashing, such as during transfers of larger volumes or when reacting under pressure, a face shield worn over safety goggles is required.[6][9] Standard safety glasses do not provide a sufficient seal and are not adequate for handling this chemical.[10]

  • Gloves: Chemical-resistant gloves are essential. Not all glove materials offer the same level of protection.[9][11]

    • Recommended Glove Types: Nitrile gloves are a common choice for incidental contact with many solvents.[11][12] However, for prolonged contact or handling of larger quantities of halogenated solvents, heavier gloves may be necessary over nitrile gloves.[9] It is crucial to consult the glove manufacturer's compatibility charts for specific breakthrough times for chlorinated ethers.

    • Glove Inspection and Technique: Always inspect gloves for tears or punctures before use.[6] Use proper glove removal techniques to avoid contaminating your hands.[6] Disposable gloves should be changed frequently and never be reused.[9]

  • Lab Coat: A flame-resistant lab coat is recommended. Standard lab coats should be worn at a minimum to protect against splashes and contamination of personal clothing.[6][9]

  • Appropriate Attire: Full-length pants and closed-toe shoes are mandatory in any laboratory setting where this chemical is handled.[6][9]

  • Engineering Controls: The primary method for controlling inhalation hazards is to work in a well-ventilated area, preferably within a certified chemical fume hood.[3][13]

  • When Respirators are Necessary: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill, respiratory protection is required. A NIOSH-approved respirator with an organic vapor cartridge is appropriate.[2] A fit test is required for all users of tight-fitting respirators to ensure a proper seal.[9]

PPE Selection Guide Table

Task Eye/Face Protection Gloves Body Protection Respiratory Protection
Small-scale handling in a fume hood (<10 mL) Safety GogglesNitrile GlovesLab CoatNot typically required
Medium-scale handling (10-500 mL) Safety Goggles and Face ShieldDouble-gloving (e.g., Nitrile) or thicker solvent-resistant glovesLab CoatRecommended if ventilation is questionable
Large-scale handling (>500 mL) or open systems Safety Goggles and Face ShieldHeavy-duty, chemical-resistant glovesChemical-resistant apron over lab coatNIOSH-approved respirator with organic vapor cartridge
Responding to a small spill (<1 L) Safety Goggles and Face ShieldChemical-resistant glovesLab CoatNIOSH-approved respirator with organic vapor cartridge
Responding to a large spill (>1 L) Safety Goggles and Face ShieldHeavy-duty, chemical-resistant glovesChemical-resistant suitSelf-Contained Breathing Apparatus (SCBA) may be necessary
Procedural Guidance for Safe Handling

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_review Review SDS/Safety Info prep_ppe Don Appropriate PPE prep_review->prep_ppe prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_spill Prepare Spill Kit prep_hood->prep_spill handle_transfer Transfer Chemical in Hood prep_spill->handle_transfer handle_reaction Set up Reaction handle_transfer->handle_reaction handle_monitor Monitor Reaction handle_reaction->handle_monitor clean_quench Quench Reaction (if necessary) handle_monitor->clean_quench clean_waste Segregate Waste clean_quench->clean_waste clean_decon Decontaminate Glassware & Surfaces clean_waste->clean_decon clean_dispose Dispose of Waste Properly clean_decon->clean_dispose

Caption: A typical workflow for safely handling this compound.

  • Preparation:

    • Thoroughly review this guide and any available safety information for similar compounds.

    • Don all required PPE as outlined in the table above.

    • Ensure the chemical fume hood is functioning correctly.

    • Have a spill kit readily accessible.

  • Handling:

    • Conduct all transfers and manipulations of the chemical inside a certified chemical fume hood.[3]

    • Use explosion-proof equipment and take measures to prevent the buildup of electrostatic charge.[2][6]

    • Keep containers tightly closed when not in use.[1][2][6]

    • Avoid contact with skin and eyes, and avoid inhalation of vapors.[6]

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from sources of ignition.[1][2][14]

    • Store in a tightly sealed, opaque container to prevent peroxide formation.[7]

    • Label containers with the date received and the date opened to track potential peroxide formation.

Emergency Response and Disposal Plan

Emergency Response Workflow

cluster_spill Chemical Spill cluster_exposure Personal Exposure start Emergency Event spill_assess Assess Spill Size start->spill_assess exposure_type Determine Exposure Route start->exposure_type spill_small Small Spill (<1L) Confine & Absorb spill_assess->spill_small spill_large Large Spill (>1L) Evacuate & Call for Help spill_assess->spill_large notify_supervisor Notify Supervisor/EH&S spill_small->notify_supervisor spill_large->notify_supervisor exposure_skin Skin Contact: Remove Clothing, Shower for 15 min exposure_type->exposure_skin exposure_eyes Eye Contact: Eyewash for 15 min exposure_type->exposure_eyes exposure_inhale Inhalation: Move to Fresh Air exposure_type->exposure_inhale seek_medical Seek Medical Attention exposure_skin->seek_medical exposure_eyes->seek_medical exposure_inhale->seek_medical seek_medical->notify_supervisor

Caption: A decision-making workflow for emergency response to a chemical incident.

  • Small Spill (<1 L):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, confine the spill using absorbent material from a spill kit.[6]

    • Collect the absorbed material into a sealed container for disposal.

    • Clean the spill area with soap and water.

  • Large Spill (>1 L):

    • Evacuate the area immediately.[6]

    • Alert your supervisor and institutional safety office (e.g., EH&S).[6]

    • Prevent entry into the contaminated area.[6]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[6][8] Seek immediate medical attention.[6][8]

  • Skin Contact: Remove all contaminated clothing and immediately wash the affected area with soap and plenty of water for at least 15 minutes.[6][8] An emergency shower should be used for large area contact.[9] Seek medical attention.[6][8]

  • Inhalation: Move the affected person to fresh air.[6][8] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[6][8][15]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2][4]

All waste containing this compound, including contaminated absorbents and disposable PPE, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in a clearly labeled, sealed, and chemically compatible container.

  • Labeling: Label the waste container as "Hazardous Waste" and include the full chemical name.

  • Storage: Store the waste container in a designated satellite accumulation area.

  • Disposal: Arrange for pickup and disposal through your institution's environmental health and safety office in accordance with all local, state, and federal regulations.[1][2][5]

By adhering to these rigorous safety protocols, researchers can confidently and safely advance their work, ensuring that scientific discovery and personal well-being go hand in hand.

References

  • Standard Operating Procedure. (n.d.). Retrieved from University of California, Merced - Environmental Health and Safety.
  • Precautionary St
  • PPE, Safety Equipment & Hygiene. (n.d.). Retrieved from University of California, Merced - Environmental Health and Safety.
  • Safety Data Sheet. (n.d.). G.J. CHEMICAL COMPANY, INC.
  • Safety Data Sheet. (2009, December 10). Fisher Scientific.
  • Safety D
  • How to Choose PPE for Chemical Work. (2025, October 23).
  • Safety D
  • Safety D
  • Safety Data Sheet. (2025, September 12). Thermo Fisher Scientific.
  • Safety Data Sheet. (2024, August 7). Sigma-Aldrich.
  • Section 6C: Protective Equipment. (n.d.). Princeton University - Environmental Health and Safety.
  • Safety D
  • What is Tetrahydrofuran ( THF )? Hazard Classification, Uses, Risks, and Storage Guidelines. (2025, January 7). ChemPure.
  • Lab Safety Equipment & PPE. (n.d.). ChemTalk.
  • Chemical Safety Data Sheet MSDS / SDS - 3-METHYLTETRAHYDROFURAN. (2026, January 3). ChemicalBook.
  • Personal protective equipment for preparing toxic drugs. (n.d.). GERPAC.
  • Pesticide Emergencies: Fires and Spills. (2018, October 4). UF/IFAS EDIS.
  • UN/NA 3352 - Report. (n.d.). CAMEO Chemicals | NOAA.
  • 3-Methyltetrahydrofuran. (n.d.). PubChem - NIH.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.